molecular formula C7H13BrO B1610172 3-Bromoheptan-4-one CAS No. 42330-10-9

3-Bromoheptan-4-one

Cat. No.: B1610172
CAS No.: 42330-10-9
M. Wt: 193.08 g/mol
InChI Key: SFKVBRLKXVRUQW-UHFFFAOYSA-N
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Description

3-Bromoheptan-4-one is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVBRLKXVRUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466860
Record name 3-bromoheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42330-10-9
Record name 3-bromoheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Bromoheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromoheptan-4-one, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of the compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Synthesis of this compound

The synthesis of this compound is achieved via the acid-catalyzed alpha-bromination of 4-heptanone (B92745). This electrophilic substitution reaction proceeds through an enol intermediate, which then reacts with molecular bromine.[1][2] Acetic acid serves as both the solvent and the acid catalyst for this transformation.

A plausible reaction mechanism involves the protonation of the carbonyl oxygen of 4-heptanone by the acid catalyst, which facilitates the formation of the enol tautomer.[1][2] The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule to form a bromonium ion intermediate. Subsequent deprotonation yields the final product, this compound.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Heptanone 4-Heptanone This compound This compound 4-Heptanone->this compound + Br₂ / CH₃COOH Br2 Br₂ CH3COOH CH₃COOH HBr HBr This compound->HBr + HBr

Caption: Synthesis of this compound from 4-heptanone.

Experimental Protocol

Materials:

  • 4-Heptanone (99%)

  • Bromine (99.5%)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the reaction mixture. The addition should be dropwise to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and hydrobromic acid formed during the reaction.

  • Wash the organic layer again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties
PropertyValueReference
CAS Number 42330-10-9[3]
Molecular Formula C₇H₁₃BrO[3]
Molecular Weight 193.08 g/mol [3]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 39 °C at 1 mmHg[5]
Refractive Index 1.4580-1.4620 @ 20 °C[4]
Spectroscopic Data

Workflow for Spectroscopic Analysis:

G cluster_1 Spectroscopic Characterization Workflow A Synthesized This compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Elucidation and Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the spectroscopic analysis of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different protons in the molecule. The proton at the alpha-position to both the bromine and the carbonyl group (C3-H) will be significantly downfield.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7Triplet1H-CH(Br)-
~ 2.6 - 2.8Triplet2H-C(O)CH₂-
~ 1.8 - 2.0Sextet2H-CH₂CH₂C(O)-
~ 1.6 - 1.8Sextet2H-CH(Br)CH₂-
~ 0.9 - 1.1Triplet3H-CH₂CH₃ (ethyl)
~ 0.8 - 1.0Triplet3H-CH₂CH₃ (propyl)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The carbonyl carbon will be the most downfield signal.

Chemical Shift (ppm)Assignment
~ 205 - 210C=O (C4)
~ 50 - 55-CH(Br)- (C3)
~ 35 - 40-C(O)CH₂- (C5)
~ 25 - 30-CH(Br)CH₂- (C2)
~ 15 - 20-CH₂CH₃ (C6)
~ 10 - 15-CH₂CH₃ (C1)
~ 10 - 15-CH₂CH₃ (C7)

The IR spectrum provides information about the functional groups present in the molecule. The most prominent peak will be the carbonyl stretch.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2870MediumC-H stretch (alkane)
~ 1715 - 1725StrongC=O stretch (ketone)
~ 1465MediumC-H bend (methylene)
~ 1380MediumC-H bend (methyl)
~ 650 - 550MediumC-Br stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine will be indicated by a characteristic M+ and M+2 isotopic pattern.

m/zRelative IntensityAssignment
192/194~ 1:1Molecular ion peak [M]⁺ and [M+2]⁺
113Variable[M - Br]⁺
85Variable[CH₃CH₂CH₂CO]⁺ (alpha-cleavage)
57Variable[CH₃CH₂CO]⁺ (alpha-cleavage)

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood.

  • Acetic acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Perform the reaction in a well-ventilated area.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking any experimental work.

References

An In-depth Technical Guide to 3-Bromoheptan-4-one: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoheptan-4-one is an alpha-brominated aliphatic ketone. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the presence of a reactive carbon-bromine bond adjacent to a carbonyl group. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It outlines a probable synthetic route, details available spectroscopic data, and discusses its potential applications in research and drug development, particularly as a covalent modifier of biological macromolecules. While specific biological data for this compound is not extensively documented in publicly available literature, this guide extrapolates its potential utility based on the well-established reactivity of α-bromo ketones.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
CAS Number 42330-10-9[1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 39 °C at 1 mmHg[3]
Density 1.248 g/cm³[3]
Flash Point 75 °C (167 °F)[3]
Refractive Index 1.458[4]
Solubility Data not available, but expected to be soluble in organic solvents.
InChI Key SFKVBRLKXVRUQW-UHFFFAOYSA-N[1]
SMILES CCCC(=O)C(Br)CC[1]

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Acid-Catalyzed Bromination of 4-Heptanone (B92745)

This protocol is a generalized procedure and may require optimization for this compound.

  • Materials: 4-Heptanone, Bromine, Acetic Acid (or other suitable solvent), Sodium bisulfite solution, Diethyl ether, Anhydrous magnesium sulfate, Sodium bicarbonate solution.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 4-heptanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of bromine, dissolved in acetic acid, to the cooled solution with continuous stirring. The reaction is typically exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the red color of the bromine disappears.

    • Quench the reaction by pouring the mixture into cold water.

    • If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the color is discharged.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

G cluster_workflow Synthesis Workflow for this compound start Start: 4-Heptanone dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Bromine in Acetic Acid cool->add_br2 react React at Room Temperature add_br2->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end_product End Product: this compound purify->end_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Mass Spectrometry

Mass spectral data is available for this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

  • Molecular Ion (M+): Peaks are expected at m/z 192 and 194.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of acylium ions.

    • Loss of a propyl radical (CH₃CH₂CH₂•) would give fragments at m/z 151/153.

    • Loss of a brominated ethyl radical (•CH(Br)CH₃) is also possible.

  • Loss of HBr: A fragment corresponding to the loss of hydrogen bromide (HBr) may be observed at m/z 112.

Infrared Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkane)
~1715C=O stretching (ketone)
~1465C-H bending (methylene)
~1380C-H bending (methyl)
~600-700C-Br stretching

Note: Detailed ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. Such data would be invaluable for unambiguous structure elucidation.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for its potential applications in drug development, particularly in the design of targeted covalent inhibitors.

Nucleophilic Substitution: this compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, where the bromide ion acts as a good leaving group. Nucleophiles such as amines, thiols, and hydroxides can displace the bromide to form new carbon-heteroatom bonds.

Covalent Enzyme Inhibition: The high reactivity of the α-carbon makes this compound a potential candidate for a "warhead" in the design of covalent inhibitors. Covalent inhibitors can offer advantages over non-covalent inhibitors, including increased potency, longer duration of action, and improved therapeutic efficacy. The electrophilic α-carbon of this compound can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target enzyme, leading to irreversible inhibition.

While no specific enzyme targets for this compound have been reported, its chemical nature suggests it could be explored as an inhibitor for enzymes where a reactive nucleophile is present in the active site.

G cluster_pathway Conceptual Signaling Pathway Inhibition by a Covalent Modifier drug This compound (Covalent Inhibitor) enzyme Target Enzyme (e.g., Kinase, Protease) drug->enzyme Covalent Modification product Product enzyme->product Inhibited substrate Substrate substrate->enzyme Binds downstream Downstream Signaling product->downstream cellular_response Cellular Response downstream->cellular_response

Inhibition of a signaling pathway by covalent modification of a target enzyme.

Safety and Handling

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive α-bromo ketone with well-defined physicochemical properties. While specific biological applications and detailed synthetic protocols are not extensively documented, its chemical nature suggests significant potential as a building block in organic synthesis and as a scaffold for the development of covalent inhibitors in drug discovery. Further research is warranted to explore its reactivity profile and to identify potential biological targets, which could unlock its therapeutic potential. Researchers and drug development professionals are encouraged to consider the principles outlined in this guide for the safe handling, synthesis, and potential application of this compound.

References

An In-depth Technical Guide to 3-Bromoheptan-4-one (CAS: 42330-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoheptan-4-one, a halogenated aliphatic ketone. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its expected spectroscopic characteristics. Safety and handling information is also included. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 42330-10-9[2][3]
Molecular Formula C₇H₁₃BrO[2][3]
Molecular Weight 193.08 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 3-Bromo-4-heptanone, 4-Heptanone (B92745), 3-bromo-[3]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 39 °C at 1 mmHg[3]
Density 1.248 g/cm³[3]
Refractive Index 1.4580 - 1.4620 @ 20 °C[4]
Flash Point 75 °C (167 °F)[3]
Purity ≥97.5% (GC) / 98%[4]
InChI Key SFKVBRLKXVRUQW-UHFFFAOYNA-N[4]
SMILES CCCC(=O)C(Br)CC[4]

Synthesis and Mechanism

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves three main steps:

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton, leading to the formation of a more nucleophilic enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).

For an unsymmetrical ketone like 4-heptanone, two different enols can form, potentially leading to bromination at either the C3 or C5 position. However, the formation of the more substituted enol is generally favored, which would lead to this compound as the major product.

G cluster_synthesis Synthesis of this compound cluster_reagents Reagents 4-Heptanone 4-Heptanone Enol_Intermediate Enol Intermediate 4-Heptanone->Enol_Intermediate  H+, -H+ This compound This compound Enol_Intermediate->this compound  Br2, -HBr Acid_Catalyst Acid Catalyst (e.g., HBr, CH3COOH) Acid_Catalyst->4-Heptanone Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Enol_Intermediate

A simplified reaction pathway for the synthesis of this compound.
Representative Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the α-bromination of ketones.

Materials:

  • 4-Heptanone

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

G Start Start Dissolve Dissolve 4-Heptanone in Acetic Acid Start->Dissolve Cool Cool to 0-10 °C Dissolve->Cool Add_Br2 Slowly Add Br2 in Acetic Acid Cool->Add_Br2 Stir Stir at Room Temp (1-3h) Add_Br2->Stir Quench Quench with Water & Extract Stir->Quench Wash Wash Organic Layer Quench->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Vacuum Distillation Dry_Concentrate->Purify End This compound Purify->End

A general experimental workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation:

  • Molecular Ion (M+): [C₇H₁₃BrO]⁺ at m/z 192 and 194.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is expected. This could lead to fragments from the loss of a propyl radical ([M-43]⁺) or an ethyl radical ([M-29]⁺).

  • Loss of Bromine: A fragment corresponding to the loss of a bromine radical ([M-79/81]⁺) is also possible.

Fragment IonPredicted m/zNotes
[C₇H₁₃BrO]⁺192/194Molecular ion peak (M+ and M+2)
[C₄H₈BrO]⁺163/165Loss of ethyl radical (C₂H₅)
[C₅H₁₀Br]⁺149/151Loss of propyl radical (C₃H₇) and CO
[C₇H₁₃O]⁺113Loss of bromine radical (Br)
[C₄H₉]⁺57Propyl cation
[C₃H₅O]⁺57Acylium ion
[C₂H₅]⁺29Ethyl cation
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
C-H (Aliphatic)2850 - 3000Medium-Strong
C-Br500 - 600Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the different types of protons in the molecule. The proton on the carbon bearing the bromine atom (α-proton) is expected to be the most downfield of the aliphatic protons.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
CH(Br)4.2 - 4.5Triplet1H
CH₂ (next to C=O)2.5 - 2.8Quartet2H
CH₂ (next to CH(Br))1.8 - 2.1Multiplet2H
CH₂ (alkyl chain)1.3 - 1.6Multiplet2H
CH₃ (ethyl)1.0 - 1.2Triplet3H
CH₃ (propyl)0.8 - 1.0Triplet3H

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal.

CarbonPredicted Chemical Shift (ppm)
C=O200 - 210
C(Br)50 - 60
CH₂ (next to C=O)35 - 45
CH₂ (next to C(Br))25 - 35
CH₂ (alkyl chain)15 - 25
CH₃ (ethyl)10 - 15
CH₃ (propyl)10 - 15

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of α-haloketones is known to be reactive electrophiles that can covalently modify nucleophilic residues in biomolecules, such as cysteine and histidine.[5][6] This reactivity makes them of interest as potential enzyme inhibitors or as intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activity.[5][6] Any biological studies involving this compound would need to be conducted with caution due to its potential reactivity.

Safety and Handling

This compound is classified as a corrosive material and a combustible liquid.[1] It can cause severe skin burns and eye damage.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Spectroscopic Analysis of 3-Bromoheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3-Bromoheptan-4-one (C₇H₁₃BrO). Due to the limited availability of public experimental spectra, this document combines available data with predicted spectroscopic values to serve as a valuable resource for researchers. The guide includes detailed tables of spectroscopic data, standardized experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₃BrO[1]

  • Molecular Weight: 193.08 g/mol [1]

  • CAS Number: 42330-10-9[1]

  • Canonical SMILES: CCCC(=O)C(CC)Br[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.3 - 4.5Triplet1HCH-Br (Position 3)
~2.6 - 2.8Triplet2HCH₂-C=O (Position 5)
~1.8 - 2.0Sextet2HCH₂-CH₃ (Position 2)
~1.5 - 1.7Sextet2HCH₂-CH₂-C=O (Position 6)
~1.0 - 1.2Triplet3HCH₃ (Position 1)
~0.9 - 1.0Triplet3HCH₃ (Position 7)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Carbon Atom
~205 - 210C=O (Position 4)
~55 - 60CH-Br (Position 3)
~35 - 40CH₂ (Position 5)
~25 - 30CH₂ (Position 2)
~20 - 25CH₂ (Position 6)
~10 - 15CH₃ (Position 7)
~10 - 15CH₃ (Position 1)
Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available.[1] The characteristic absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1460MediumC-H bend (alkane)
~650Medium-StrongC-Br stretch
Mass Spectrometry (MS)

GC-MS data for this compound is available.[1] Predicted mass-to-charge ratios for various adducts are also reported.[2]

Table 4: Mass Spectrometry Data

m/zAdductPredicted CCS (Ų)
193.02226[M+H]⁺136.8
215.00420[M+Na]⁺147.0
191.00770[M-H]⁻139.8
210.04880[M+NH₄]⁺159.9
230.97814[M+K]⁺137.3
175.01224[M+H-H₂O]⁺137.5
192.01443[M]⁺156.1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. The following are general methodologies that can be applied.

NMR Spectroscopy

A sample of this compound (~10-20 mg) would be dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. ¹H NMR spectra would be acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts would be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A vapor phase IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be injected into a heated gas cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like dichloromethane, would be injected into the GC. The GC would be equipped with a capillary column (e.g., HP-5MS). The oven temperature would be programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Information Structure CH3CH2CH(Br)C(=O)CH2CH2CH3 NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS Mass Spec Structure->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (C=O, C-Br) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and structural information.

Experimental_Workflow Sample Sample of This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Vaporize in Gas Cell Sample->IR_Prep MS_Prep Dilute and Inject into GC Sample->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq Data_Analysis Data Analysis and Structure Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-bromoheptan-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromoheptan-4-one is an organic compound belonging to the class of α-bromo ketones. Its chemical structure consists of a heptane (B126788) backbone with a ketone functional group at the fourth carbon and a bromine atom at the adjacent third carbon. The presence of the bromine atom alpha to the carbonyl group makes this compound a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, a representative synthetic protocol, and its potential applications in research and drug development.

Chemical Identity and Structure

The IUPAC name for this compound is This compound .[1] Its molecular structure is characterized by a seven-carbon chain with a carbonyl group at the C4 position and a bromine atom at the C3 position.

Molecular Formula: C₇H₁₃BrO[1]

Structure:

SMILES: CCCC(=O)C(Br)CC

InChI: InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

PropertyValueReference
Molecular Weight 193.08 g/mol [1]
CAS Number 42330-10-9[1]
Appearance Clear colorless to pale yellow liquid
Boiling Point 39 °C at 1 mmHg
Density 1.248 g/cm³
Refractive Index 1.4580
Flash Point 75 °C (167 °F)
XLogP3-AA 2.5[1]
Topological Polar Surface Area 17.1 Ų[1]

Synthesis of this compound: A Representative Experimental Protocol

This compound is typically synthesized by the α-bromination of its corresponding ketone, 4-heptanone (B92745). The reaction is generally carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with a bromine source.

General Experimental Protocol for Acid-Catalyzed α-Bromination of a Ketone

This protocol is a representative method for the synthesis of α-bromo ketones and can be adapted for the preparation of this compound.

Materials:

  • 4-Heptanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with continuous stirring. The red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a faint bromine color in the reaction mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, or until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Spectroscopic Data

Detailed spectroscopic data for this compound is available in various databases.[1][2] Below is a general interpretation of the expected spectral features.

  • ¹H NMR: The proton on the carbon bearing the bromine (α-proton) is expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent bromine and carbonyl group. The other aliphatic protons will appear in the upfield region (0.8-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon will show a characteristic peak in the downfield region (around 200 ppm). The carbon attached to the bromine will appear at a lower field than a typical alkane carbon (around 40-50 ppm).

  • FT-IR: A strong absorption band corresponding to the C=O stretching of the ketone will be observed around 1710-1720 cm⁻¹. The C-Br stretching frequency will appear in the fingerprint region (around 500-700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation will likely involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Reactivity and Applications in Organic Synthesis

The primary reactivity of this compound stems from the electrophilic nature of the α-carbon, which is activated by the electron-withdrawing carbonyl group and the bromine atom (a good leaving group). This makes it a valuable substrate for various nucleophilic substitution reactions.

Common reactions involving α-bromo ketones like this compound include:

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

  • Synthesis of Heterocycles: It can serve as a building block for the synthesis of various heterocyclic compounds, such as furans, imidazoles, and thiazoles, by reacting with appropriate nucleophiles.

  • Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the heptan-4-one moiety into other molecules.

Potential Applications in Drug Development

α-Bromo ketones are a class of compounds that have garnered significant interest in medicinal chemistry, primarily due to their ability to act as covalent inhibitors of enzymes. The electrophilic α-carbon can form a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of a target protein, leading to irreversible inhibition.

While specific studies on this compound in drug development are not widely reported in the public domain, the α-bromo ketone scaffold is being explored for the development of various therapeutic agents, including:

  • Anticancer Agents: By targeting key enzymes in cancer cell signaling pathways.

  • Antiviral Agents: By inhibiting viral proteases.

  • Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory response.

The lipophilic heptyl chain of this compound could influence its pharmacokinetic properties, such as membrane permeability and protein binding, which are important considerations in drug design.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the general acid-catalyzed synthesis of this compound from 4-heptanone.

Synthesis_of_3_bromoheptan_4_one Heptanone 4-Heptanone Enol Enol Intermediate Heptanone->Enol  H⁺ (cat.) Bromoheptanone This compound Enol->Bromoheptanone  Br₂ HBr HBr H_plus H+ Br2 Br₂

Caption: Acid-catalyzed bromination of 4-heptanone.

Logical Workflow for Utilizing α-Bromo Ketones in Drug Discovery

This diagram outlines a general workflow for the application of α-bromo ketones as covalent inhibitors in drug discovery.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Target Target Identification (e.g., Kinase, Protease) Design Design of α-Bromo Ketone (e.g., this compound derivative) Target->Design Synthesis Chemical Synthesis Design->Synthesis Screening Enzymatic Assays (Covalent Inhibition) Synthesis->Screening Cell_based Cell-based Assays (Potency & Toxicity) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Studies Cell_based->SAR SAR->Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_vivo In Vivo Efficacy & Safety Studies ADME_Tox->In_vivo

Caption: Drug discovery workflow for α-bromo ketones.

References

Molecular weight and formula of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromoheptan-4-one, alongside detailed experimental protocols for its synthesis and characterization. This alpha-bromoketone is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Compound Data

All quantitative data for this compound has been compiled and is presented in the table below for straightforward reference.

PropertyValueCitations
Chemical Formula C₇H₁₃BrO[1][2][3][4][5][6]
Molecular Weight 193.08 g/mol [1][2][3][4]
CAS Number 42330-10-9[1][3][4]
IUPAC Name This compound[1][3][6]
Density 1.248 g/cm³[3][7]
Boiling Point 39°C at 1 mmHg[3][7]
Flash Point 75°C (167°F)[3][7]
Monoisotopic Mass 192.01498 Da[1][2][5]

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Heptan-4-one bromination Alpha-Bromination (e.g., with NBS or Br2 in Acetic Acid) start->bromination Reagents workup Aqueous Workup & Extraction bromination->workup Reaction Quenching purification Purification (Distillation or Chromatography) workup->purification Crude Product product Isolated this compound purification->product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI or CI) product->ms ir IR Spectroscopy product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for the alpha-bromination of ketones.[8][9][10]

Synthesis: Alpha-Bromination of Heptan-4-one

This protocol describes the synthesis of this compound via the electrophilic alpha-bromination of heptan-4-one in an acidic medium.

Materials:

  • Heptan-4-one

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Saturated Sodium Bisulfite Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to maintain a temperature below 10°C.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Alternatively, N-Bromosuccinimide (1.1 equivalents) can be used as the bromine source.[9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic downfield shift for the proton alpha to the bromine and carbonyl group. Specifically, a triplet or multiplet around 4.0-5.0 ppm would be indicative of the -CH(Br)- proton.[11]

  • ¹³C NMR: Prepare a sample in a similar manner to ¹H NMR. The carbon attached to the bromine is expected to have a chemical shift in the range of 30-50 ppm. The carbonyl carbon should appear significantly downfield, typically in the range of 190-210 ppm.[11]

2. Mass Spectrometry (MS)

  • Sample Preparation: Introduce a dilute solution of the purified product into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound.[12]

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Key fragmentation patterns for ketones include alpha-cleavage, resulting in the loss of alkyl radicals adjacent to the carbonyl group.[13]

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Analysis: A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. The presence of the bromine atom alpha to the carbonyl group may slightly shift this frequency.[13]

References

The Dual Nature of α-Bromo Ketones: A Technical Guide to Reactivity, Stability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, establishing them as versatile intermediates in organic synthesis and as powerful tools in the development of targeted covalent inhibitors for therapeutic applications. The electrophilic nature of the α-carbon, activated by both the adjacent electron-withdrawing carbonyl group and the bromine atom's capacity as a leaving group, renders them susceptible to a variety of chemical transformations. This guide provides a comprehensive technical overview of the synthesis, reactivity, stability, and applications of α-bromo ketones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Reactivity of α-Bromo Ketones

The reactivity of α-bromo ketones is dominated by the electrophilicity of the α-carbon, making them prime substrates for nucleophilic attack. The primary reaction pathways include nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution (SN2) Reactions: The most common reaction of α-bromo ketones is the SN2 reaction, where a nucleophile attacks the α-carbon, displacing the bromide ion. The rate of this reaction is influenced by the nature of the nucleophile, the structure of the α-bromo ketone, and the solvent. The presence of the carbonyl group significantly enhances the rate of SN2 reactions compared to analogous alkyl bromides.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[1][2] This reaction is a valuable method for introducing carbon-carbon double bonds into a molecule in conjugation with a carbonyl group.

Favorskii Rearrangement: A characteristic reaction of α-bromo ketones with at least one α'-hydrogen is the Favorskii rearrangement. Treatment with a base, such as an alkoxide, leads to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative (ester or amide). In the case of cyclic α-bromo ketones, this rearrangement results in a ring contraction, a synthetically useful transformation.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the reactivity of α-bromo ketones in various reactions.

Table 1: Relative Rates of Nucleophilic Substitution of α-Haloacetones

α-HaloacetoneRelative Rate (with I⁻ in Acetone)Leaving Group Ability
α-Iodoacetone~35,000Excellent
α-BromoacetoneIntermediateGood
α-Chloroacetone1Moderate
α-FluoroacetoneVery SlowPoor

Data extrapolated from qualitative comparisons and kinetic studies demonstrating the established trend in leaving group ability (I > Br > Cl > F).

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Substituted Phenacyl Bromides (Y-C₆H₄COCH₂Br) with Aniline in Methanol (B129727) at 35°C

Substituent (Y)k₂ x 10⁵ (L mol⁻¹ s⁻¹)
p-OCH₃14.5
p-CH₃9.80
H6.30
p-Cl3.10
m-Br2.05
m-NO₂0.85
p-NO₂0.55

This data illustrates the electronic effects of substituents on the aromatic ring on the rate of nucleophilic substitution.

Stability and Handling of α-Bromo Ketones

α-Bromo ketones are generally reactive and require careful handling and storage. Their stability is influenced by factors such as light, heat, and moisture.

Decomposition Pathways:

  • Dehydrobromination: Exposure to bases or heat can lead to the elimination of HBr, forming α,β-unsaturated ketones and causing discoloration (yellowing or browning) of the sample.[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the α-bromo ketone to the corresponding α-hydroxy ketone and HBr.[3]

Storage Recommendations: To ensure their long-term stability, α-bromo ketones should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.[3] For particularly sensitive compounds, storage in a freezer is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed α-Bromination of a Ketone

Materials:

  • Ketone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (1.05 eq)

  • Cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a large volume of cold water.

  • If a solid precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Favorskii Rearrangement of a Cyclic α-Bromo Ketone

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a fresh solution of sodium methoxide in methanol. Cool the solution to 0°C.

  • In a separate flask, dissolve the cyclic α-bromo ketone in anhydrous diethyl ether.

  • Transfer the solution of the α-bromo ketone to the sodium methoxide solution at 0°C via cannula. A white slurry may form.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 55°C) for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C in an ice bath and dilute with diethyl ether.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Visualization of Pathways and Workflows

Signaling Pathway

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization STAT_active->STAT_inactive Dephosphorylation DNA DNA STAT_active->DNA 5. Nuclear Translocation PTP Protein Tyrosine Phosphatase (PTP) PTP->STAT_active Inhibition ABK_Inhibitor α-Bromo Ketone Inhibitor ABK_Inhibitor->PTP Covalent Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by an α-bromo ketone covalent inhibitor targeting a protein tyrosine phosphatase (PTP).

Experimental Workflows

Synthesis_Workflow Start Ketone Starting Material Reaction α-Bromination Reaction (e.g., Br₂/AcOH or NBS) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure α-Bromo Ketone Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification of an α-bromo ketone.

Covalent_Inhibitor_Screening Library α-Bromo Ketone Compound Library HTS High-Throughput Screening (HTS) (Primary Enzyme Assay) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC₅₀ Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Irreversibility Confirmation of Covalent Binding (e.g., Washout Assay, Mass Spectrometry) Confirmed_Hits->Irreversibility Confirmed_Irreversible Confirmed Covalent Inhibitors Irreversibility->Confirmed_Irreversible Kinetics Kinetic Characterization (k_inact / K_I) Confirmed_Irreversible->Kinetics Lead_Compound Lead Compound Kinetics->Lead_Compound

Caption: Experimental workflow for the screening and characterization of α-bromo ketone-based covalent inhibitors.

Conclusion

α-Bromo ketones are undeniably a cornerstone of modern organic synthesis and medicinal chemistry. Their heightened reactivity, governed by the interplay of the carbonyl and bromo functionalities, provides access to a diverse array of molecular architectures. Understanding the nuances of their reactivity, stability, and handling is paramount for their effective utilization. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of these versatile compounds. Furthermore, the strategic application of α-bromo ketones as covalent inhibitors in drug discovery, exemplified by the modulation of critical signaling pathways, underscores their continued importance in the development of novel therapeutics. As research progresses, the development of new synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly continue to expand the role of α-bromo ketones in science and medicine.

References

An In-depth Technical Guide on the Thermophysical Properties of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of 3-Bromoheptan-4-one (CAS No: 42330-10-9).[1][2][3][4] Due to its nature as an α-haloketone, this compound is of significant interest in organic synthesis and drug development, primarily for its enhanced electrophilic reactivity which allows for a diverse range of chemical transformations.[5][6] This document collates available data on its physical characteristics, outlines relevant experimental protocols, and visualizes key chemical pathways and workflows.

Core Thermophysical Data

PropertyValueConditionsSource(s)
Molecular Formula C₇H₁₃BrO-[2][4][7]
Molecular Weight 193.08 g/mol -[2][4][8]
Boiling Point 39 °Cat 1 mmHg[1][4][8]
Density 1.248 g/cm³Not Specified[1][4][8]
Flash Point 75 °C (167 °F)Closed Cup[1][4][8]
Refractive Index 1.4580 - 1.4620at 20 °C[1][9][10]
Appearance Clear colorless to pale yellow liquid-[9][10]
Purity ≥97.5% (Assay by GC)-[9][10]

Chemical Reactivity and Synthesis

This compound is an α-haloketone, a class of compounds known for their significant reactivity. The presence of the bromine atom on the carbon alpha to the carbonyl group creates two primary electrophilic sites, making the molecule susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon.[5][6] This dual reactivity is a cornerstone of its utility in the synthesis of heterocyclic compounds like thiazoles and pyrroles.[11]

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon particularly electron-deficient and increasing its reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to corresponding alkyl halides.[5]

The synthesis of α-haloketones like this compound is typically achieved through the halogenation of the corresponding ketone under acidic conditions.[12] The reaction proceeds through an enol intermediate which acts as a nucleophile.

G Synthesis of this compound Heptanone Heptan-4-one Enol Enol Intermediate Heptanone->Enol H⁺ (acid catalyst) Bromoheptanone This compound Enol->Bromoheptanone + Br₂

Synthesis of this compound via acid-catalyzed bromination.

Experimental Protocols

While specific experimental procedures for determining every thermophysical property of this compound are not detailed in the available literature, generalized and standard methods are applicable.

This protocol is a generalized procedure based on the known reactions of ketones.[12]

  • Dissolution: Dissolve Heptan-4-one in a suitable solvent, such as acetic acid or methanol.

  • Acidification: Add a catalytic amount of a strong acid (e.g., HBr or H₂SO₄) to promote the formation of the enol tautomer.

  • Bromination: Slowly add a stoichiometric amount of molecular bromine (Br₂) to the solution with constant stirring. The reaction is often monitored by the disappearance of the bromine color.

  • Quenching: Once the reaction is complete, the excess bromine can be quenched by adding a reducing agent like sodium bisulfite solution.

  • Extraction: The product is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product, this compound, is then purified, typically by vacuum distillation, to achieve high purity (e.g., ≥97.5%).

The following outlines standard laboratory methods for measuring the properties listed in the data table.

G Workflow for Thermophysical Property Measurement cluster_synthesis Sample Preparation cluster_measurement Property Measurement Synthesis Synthesis & Purification Purity Purity Analysis (GC) Synthesis->Purity BoilingPoint Boiling Point (Vapor Pressure Apparatus) Purity->BoilingPoint Density Density (Pycnometer/Densitometer) Purity->Density RefractiveIndex Refractive Index (Refractometer) Purity->RefractiveIndex FlashPoint Flash Point (Pensky-Martens Closed Cup) Purity->FlashPoint

Generalized workflow for the synthesis and characterization of this compound.
  • Boiling Point: The boiling point at reduced pressure (e.g., 1 mmHg) is determined using a vacuum distillation apparatus. The temperature at which the liquid boils under the specified pressure is recorded.

  • Density: A calibrated pycnometer or a digital densitometer is used. The mass of a known volume of the substance is measured at a constant temperature to calculate the density.

  • Refractive Index: An Abbe refractometer is typically used. A small sample of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (commonly 20 °C).

  • Flash Point: The flash point is determined using a closed-cup tester, such as a Pensky-Martens apparatus. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Reactivity Profile and Applications

The electrophilic nature of this compound dictates its chemical behavior and applications, particularly in drug development where α-haloketones can act as covalent inhibitors of enzymes.

G Electrophilic Sites of this compound cluster_ketone This compound C_alpha α-Carbon C_carbonyl Carbonyl Carbon C_alpha->C_carbonyl C=O Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->C_alpha SN2 Attack Nucleophile->C_carbonyl Nucleophilic Addition

Key electrophilic sites in this compound for nucleophilic attack.

The susceptibility of the α-carbon to SN2 reactions and the carbonyl carbon to nucleophilic addition allows this molecule to serve as a versatile building block.[5][11] These reactions are fundamental to creating more complex molecular architectures, a critical aspect of modern medicinal chemistry and materials science.

Conclusion

This compound is a reactive α-haloketone with well-defined basic thermophysical properties. While data on its thermal transport properties are sparse, its known characteristics, combined with a clear understanding of its synthesis and chemical reactivity, provide a solid foundation for its application in research and development. The protocols and diagrams presented in this guide offer a framework for the safe handling, synthesis, and utilization of this valuable chemical intermediate. Further research into its comprehensive thermophysical profile would be beneficial for process optimization and modeling applications.

References

An In-Depth Technical Guide to 3-Bromoheptan-4-one (InChIKey: SFKVBRLKXVRUQW-UHFFFAOYNA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromoheptan-4-one, a halogenated aliphatic ketone. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via electrophilic alpha-bromination of 4-heptanone (B92745), and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide explores the potential biological significance of this compound as a covalent inhibitor of protein tyrosine phosphatases (PTPs), key regulators of the JAK/STAT signaling pathway. The experimental workflow for assessing its inhibitory activity and the underlying logical relationships in the signaling cascade are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
CAS Number 42330-10-9[1]
Boiling Point 39 °C at 1 mmHg[2]
Density 1.248 g/cm³[2]
Refractive Index 1.4580[2]
Flash Point 75 °C (167 °F)[2]
InChIKey SFKVBRLKXVRUQW-UHFFFAOYNA-N[1]
SMILES CCCC(=O)C(Br)CC[1]

Synthesis of this compound

The primary synthetic route to this compound is the alpha-halogenation of the corresponding ketone, 4-heptanone. This reaction proceeds via an acid-catalyzed enol intermediate.

Experimental Protocol: Acid-Catalyzed Bromination of 4-Heptanone

This protocol describes the synthesis of this compound from 4-heptanone using bromine in glacial acetic acid.

Materials:

  • 4-Heptanone (C₇H₁₄O)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether ((C₂H₅)₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Heptanone 4-Heptanone Reaction Mixture Reaction Mixture 4-Heptanone->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Figure 1: Synthesis and purification workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • δ 4.2-4.4 ppm (t, 1H): Methine proton (CH) alpha to the bromine and carbonyl group.

  • δ 2.5-2.8 ppm (m, 4H): Methylene protons (CH₂) adjacent to the carbonyl group and the methine proton.

  • δ 1.5-1.8 ppm (m, 2H): Methylene protons (CH₂) beta to the carbonyl group.

  • δ 0.9-1.1 ppm (t, 6H): Methyl protons (CH₃) of the ethyl and propyl groups.

Predicted ¹³C NMR (CDCl₃):

  • δ ~205 ppm: Carbonyl carbon (C=O).

  • δ ~50 ppm: Carbon bearing the bromine atom (CH-Br).

  • δ ~35 ppm: Methylene carbon alpha to the carbonyl on the propyl side.

  • δ ~25 ppm: Methylene carbon alpha to the CH-Br on the ethyl side.

  • δ ~17 ppm: Methylene carbon beta to the carbonyl on the propyl side.

  • δ ~13 ppm: Methyl carbon of the propyl group.

  • δ ~11 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Fragmentation Peaks (Electron Ionization - EI):

  • [M]⁺ and [M+2]⁺: Molecular ion peaks corresponding to the two bromine isotopes.

  • Loss of Br: A significant peak corresponding to the loss of the bromine radical.

  • Alpha-cleavage: Fragmentation on either side of the carbonyl group, leading to acylium ions.

  • McLafferty rearrangement: If sterically feasible, this can lead to the formation of a characteristic enol radical cation.

The GC-MS data available on PubChem for this compound can be used for confirmation of its identity[1].

Biological Activity and Signaling Pathways

Alpha-bromoketones are known to be reactive electrophiles that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This reactivity makes them potential candidates for targeted covalent inhibitors of enzymes.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs), such as PTP1B, are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue, which is essential for their catalytic activity. The electrophilic alpha-carbon of this compound can be attacked by the thiolate of this cysteine residue, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. PTPs, including PTP1B, are key negative regulators of the JAK/STAT pathway. By inhibiting PTPs, this compound could potentially upregulate JAK/STAT signaling.

The logical relationship of this signaling pathway and the point of intervention by an inhibitor like this compound is depicted below.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Promotes PTP1B PTP1B PTP1B->JAK Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits

Figure 2: Inhibition of PTP1B by this compound can modulate the JAK/STAT signaling pathway.
Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against PTP1B using a colorimetric assay.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., HEPES or MES buffer, pH 6.5-7.5, containing a reducing agent like DTT)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the PTP1B enzyme to each well.

  • Add the different concentrations of this compound to the wells and incubate for a defined period to allow for potential covalent modification.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow for Inhibition Studies

The following diagram illustrates the workflow for evaluating the inhibitory effect of this compound on PTP1B.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PTP1B Enzyme PTP1B Enzyme Incubation Incubation PTP1B Enzyme->Incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Incubation Substrate (pNPP) Substrate (pNPP) Reaction Initiation Reaction Initiation Substrate (pNPP)->Reaction Initiation Incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Rate Calculation Rate Calculation Data Acquisition->Rate Calculation IC50 Determination IC50 Determination Rate Calculation->IC50 Determination

Figure 3: Experimental workflow for the in vitro inhibition assay of PTP1B by this compound.

Conclusion

This compound is a readily synthesizable α-bromoketone with well-defined chemical and physical properties. Its potential to act as a covalent inhibitor of protein tyrosine phosphatases, such as PTP1B, makes it a molecule of interest for researchers in drug discovery and chemical biology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs. Further studies are warranted to elucidate its specific inhibitory profile against a panel of PTPs and to explore its effects on cellular signaling pathways in relevant biological models.

References

A Computational Chemistry Deep Dive into 3-Bromoheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational chemistry investigation into the structural, electronic, and reactive properties of 3-Bromoheptan-4-one. In the absence of specific experimental and computational studies on this molecule, this document outlines a robust theoretical framework and detailed protocols for its in-depth analysis. The methodologies are drawn from established computational practices for the study of α-haloketones and related organic compounds. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this compound and similar molecules, particularly in the context of drug discovery and development where understanding reactivity and molecular interactions is paramount.

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis and imparting specific biological activities. This compound, an example of an α-bromoketone, is of interest for its potential role as a building block in the synthesis of more complex molecules and for its inherent chemical properties that may be relevant in medicinal chemistry.

Computational chemistry offers a powerful lens through which to explore the molecular landscape of such compounds. Through the application of quantum mechanical calculations, we can elucidate conformational preferences, predict spectroscopic signatures, and model reaction pathways. This in-silico approach provides insights that are often complementary to experimental data and can guide further laboratory investigations. This guide details a proposed computational workflow for the comprehensive characterization of this compound.

Theoretical Background

The computational study of this compound would be grounded in Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size. Key theoretical concepts that would underpin this investigation include:

  • Conformational Analysis: Acyclic molecules like this compound can adopt numerous conformations due to rotation around single bonds. Identifying the lowest energy conformers is crucial as they represent the most populated states of the molecule and will dictate its observed properties.

  • Spectroscopic Prediction: Computational methods can predict vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

  • Reaction Mechanism Studies: DFT can be used to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This is particularly relevant for understanding the reactivity of the C-Br bond and the carbonyl group in this compound.

  • Solvation Effects: Chemical reactions and molecular properties can be significantly influenced by the solvent. Implicit and explicit solvation models can be employed to simulate these effects and provide a more realistic description of the molecule's behavior in solution.

Proposed Computational Protocols

This section outlines a detailed set of protocols for a comprehensive computational study of this compound.

Conformational Search and Geometry Optimization

A thorough exploration of the conformational space is the foundational step.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

  • DFT Optimization: The geometries of all unique conformers identified in the search will be optimized using DFT. A common and reliable functional, such as B3LYP, will be employed with a Pople-style basis set, for instance, 6-31G(d).

  • Frequency Calculations: Harmonic vibrational frequency calculations will be performed at the same level of theory for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The electronic energies, corrected with ZPVE, will be used to determine the relative stability of the conformers. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Spectroscopic Data Prediction

Protocol:

  • IR Spectrum: The harmonic vibrational frequencies and their corresponding intensities calculated during the geometry optimization step will be used to generate a theoretical IR spectrum. The frequencies are often scaled by an empirical factor to better match experimental data.

  • NMR Spectrum: The optimized geometry of the lowest energy conformer will be used to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable DFT level (e.g., B3LYP/6-311+G(d,p)). The calculated shielding tensors will be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Reaction Mechanism Investigation (Example: Nucleophilic Substitution)

A hypothetical study of the S(_N)2 reaction with a simple nucleophile (e.g., Cl

^-
) would proceed as follows:

Protocol:

  • Reactant and Product Optimization: The geometries of the reactant complex (this compound + Cl

    ^-
    ) and the product (3-Chloroheptan-4-one + Br
    ^-
    ) will be optimized.

  • Transition State Search: A transition state search will be performed using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Verification: A frequency calculation on the located transition state structure will be performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to connect the transition state to the reactant and product minima, confirming that the located transition state is correct for the desired reaction.

  • Activation Energy Calculation: The activation energy will be calculated as the difference in energy between the transition state and the reactants.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational studies.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)
1 (Global Minimum) 0.000.00
2 0.750.72
3 1.231.18
4 2.542.49
... (and so on for all unique conformers found)

Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer

Vibrational ModeCalculated Frequency (cm
1^{-1}−1
)
Scaled Frequency (cm
1^{-1}−1
)
IR Intensity (km/mol)Assignment
12985286555.4C-H stretch (alkyl)
217351665250.1C=O stretch
31105106185.3C-C stretch
4680653120.7C-Br stretch
... (and so on for all vibrational modes)

Table 3: Predicted

13^{13}13 
C and
1^11
H NMR Chemical Shifts (ppm) for the Most Stable Conformer

AtomCalculated ShieldingReferenced Chemical Shift
C1 (CH(_3)) 175.413.8
C2 (CH(_2)) 168.221.0
C3 (CHBr) 130.159.1
C4 (C=O) -25.8215.0
C5 (CH(_2)) 159.329.9
C6 (CH(_2)) 170.518.7
C7 (CH(_3)) 178.111.1
H on C3 27.94.1
... (and so on for all unique C and H atoms)

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the proposed computational studies.

Computational_Workflow cluster_setup Initial Setup cluster_conf_analysis Conformational Analysis cluster_spec_pred Spectroscopic Prediction cluster_reactivity Reactivity Studies mol_build Build 3D Structure of This compound conf_search Molecular Mechanics Conformational Search mol_build->conf_search rxn_setup Define Reaction (e.g., Nucleophilic Substitution) mol_build->rxn_setup dft_opt DFT Geometry Optimization of Conformers conf_search->dft_opt freq_calc Frequency Calculation & ZPVE Correction dft_opt->freq_calc ir_pred Predict IR Spectrum dft_opt->ir_pred nmr_pred Predict NMR Spectra dft_opt->nmr_pred rel_energy Determine Relative Conformer Energies freq_calc->rel_energy ts_search Transition State Search rxn_setup->ts_search irc_calc IRC Calculation ts_search->irc_calc activation_energy Calculate Activation Energy irc_calc->activation_energy

Caption: Overall computational workflow for the study of this compound.

Detailed_Conformational_Analysis start Start: 3D Structure mm_search Perform MM Conformational Search start->mm_search unique_confs Identify Unique Low-Energy Conformers mm_search->unique_confs dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) unique_confs->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc verify_minima All Frequencies Real? freq_calc->verify_minima verify_minima->dft_opt No (Re-optimize) high_level_energy Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) verify_minima->high_level_energy Yes final_energies Tabulate Relative Energies high_level_energy->final_energies end End: Set of Stable Conformers final_energies->end

Caption: Detailed workflow for the conformational analysis of this compound.

Conclusion

While specific computational studies on this compound are not yet available in the public domain, this technical guide provides a comprehensive and actionable framework for its theoretical investigation. The outlined protocols, based on established methodologies for similar chemical systems, will enable a thorough characterization of its structural, spectroscopic, and reactive properties. The insights gained from such a study would be highly valuable for researchers in organic synthesis, medicinal chemistry, and drug development, providing a deeper understanding of this α-haloketone and paving the way for its potential applications. The combination of robust computational protocols and clear data presentation will ensure that the results of such an investigation are both reliable and readily interpretable by the scientific community.

The Unseen Threat: A Technical Guide to the Safe Handling and Hazard Management of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive technical guide on the safety, handling, and hazards of 3-Bromoheptan-4-one, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to its reactive nature, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] A summary of its key quantitative properties is presented in Table 1 for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₃BrO[1][2]
Molecular Weight 193.08 g/mol [1][2]
CAS Number 42330-10-9[1][2]
Appearance Colorless to pale yellow liquidThermo Fisher Scientific
Boiling Point 39 °C at 1 mmHg[1]
Density 1.248 g/cm³[1]
Flash Point 75 °C (167 °F)[1]
Refractive Index 1.458[1]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are its corrosivity (B1173158) and combustibility.[1] It is classified as a corrosive liquid and requires careful handling to avoid contact with skin and eyes.[1] In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam are recommended extinguishing agents.[3]

Emergency Response and First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Immediate medical attention is required.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediate medical attention is required.[3]

  • Inhalation: If not breathing, give artificial respiration. Remove to fresh air. Immediate medical attention is required.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

A logical workflow for hazard identification and control is presented in the following diagram:

Hazard_Identification_and_Control cluster_identification Hazard Identification cluster_control Control Measures Physical_Hazards Physical Hazards - Combustible liquid Engineering_Controls Engineering Controls - Use in a chemical fume hood - Ensure adequate ventilation Physical_Hazards->Engineering_Controls Handling_Procedures Safe Handling Procedures - Avoid contact with skin and eyes - Keep away from heat and ignition sources - Use non-sparking tools Physical_Hazards->Handling_Procedures Health_Hazards Health Hazards - Corrosive - Causes severe skin burns - Causes serious eye damage PPE Personal Protective Equipment (PPE) - Safety glasses/goggles - Chemical resistant gloves - Protective clothing Health_Hazards->PPE Health_Hazards->Handling_Procedures Synthesis_Workflow Start Start: Dissolve Heptan-4-one in Glacial Acetic Acid Reaction Reaction: Slowly add Bromine solution at <10°C, Stir at room temperature Start->Reaction 1 Workup Workup: Quench with water, Extract with Dichloromethane Reaction->Workup 2 Washing Washing Steps: 1. Sodium Bisulfite 2. Sodium Bicarbonate 3. Brine Workup->Washing 3 Drying Drying and Concentration: Dry with MgSO4, Remove solvent Washing->Drying 4 Purification Purification: Fractional Distillation or Column Chromatography Drying->Purification 5 End End: Pure this compound Purification->End 6

References

Methodological & Application

Application Notes and Protocols for 3-Bromoheptan-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromoheptan-4-one, a versatile α-bromo ketone intermediate. Detailed protocols for its application in the synthesis of various heterocyclic compounds and in classic organic reactions are presented, alongside relevant quantitative data and reaction schemes.

Chemical and Physical Properties

This compound is a valuable building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group.

PropertyValue
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
CAS Number 42330-10-9[1]
Appearance Clear colorless to pale yellow liquid
Boiling Point 39 °C at 1 mmHg
Density 1.248 g/mL
Refractive Index 1.458

Spectroscopic Data

Characterization of this compound can be performed using standard spectroscopic techniques.

TechniqueData
GC-MS Spectral data available in public databases.[1]
IR (Vapor Phase) Spectral data available in public databases.[1]

Applications in Organic Synthesis

This compound serves as a precursor in a variety of important organic transformations, including the synthesis of substituted furans, pyrroles, thiazoles, and in named reactions such as the Favorskii rearrangement and N-alkylation of amines.

Synthesis of Polysubstituted Furans (Paal-Knorr Synthesis)

The reaction of this compound with a β-ketoester, followed by acid-catalyzed cyclization, provides a straightforward route to highly substituted furans. This transformation proceeds via an initial alkylation to form a 1,4-dicarbonyl intermediate, which then undergoes cyclization and dehydration.

Reaction Scheme:

G cluster_0 Paal-Knorr Furan (B31954) Synthesis This compound This compound 1,4-Dicarbonyl Intermediate 1,4-Dicarbonyl Intermediate This compound->1,4-Dicarbonyl Intermediate Ethyl Acetoacetate (B1235776), NaOEt, EtOH Substituted Furan Substituted Furan 1,4-Dicarbonyl Intermediate->Substituted Furan p-TsOH, Toluene (B28343), Heat

Caption: Paal-Knorr furan synthesis workflow.

Experimental Protocol:

Synthesis of Ethyl 2-ethyl-5-methyl-4-propylfuran-3-carboxylate

  • To a solution of sodium ethoxide (2.7 g, 40 mmol) in absolute ethanol (B145695) (100 mL) at 0 °C, add ethyl acetoacetate (5.2 g, 40 mmol) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (7.72 g, 40 mmol) in ethanol (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add toluene (150 mL) and p-toluenesulfonic acid monohydrate (0.76 g, 4 mmol).

  • Heat the mixture to reflux with a Dean-Stark apparatus for 4 hours.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the title compound.

ReactantMolar Equiv.
This compound1.0
Ethyl Acetoacetate1.0
Sodium Ethoxide1.0
p-Toluenesulfonic Acid0.1
Expected Yield 75-85%
Synthesis of Polysubstituted Pyrroles (Hantzsch Pyrrole (B145914) Synthesis)

The Hantzsch pyrrole synthesis allows for the preparation of substituted pyrroles from an α-halo ketone, a β-ketoester, and an amine. This one-pot, three-component reaction is a highly efficient method for constructing the pyrrole ring system.

Reaction Scheme:

G cluster_1 Hantzsch Pyrrole Synthesis This compound This compound Substituted Pyrrole Substituted Pyrrole This compound->Substituted Pyrrole Ethyl Acetoacetate, Ammonium (B1175870) Acetate, Acetic Acid, Heat

Caption: Hantzsch pyrrole synthesis workflow.

Experimental Protocol:

Synthesis of Ethyl 2-ethyl-5-methyl-4-propyl-1H-pyrrole-3-carboxylate

  • In a round-bottom flask, combine this compound (3.86 g, 20 mmol), ethyl acetoacetate (2.6 g, 20 mmol), and ammonium acetate (3.08 g, 40 mmol).

  • Add glacial acetic acid (40 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrole.

ReactantMolar Equiv.
This compound1.0
Ethyl Acetoacetate1.0
Ammonium Acetate2.0
Expected Yield 60-70%
Synthesis of Substituted Thiazoles (Hantzsch Thiazole (B1198619) Synthesis)

The reaction of this compound with a thiourea (B124793) derivative is a classic method for the synthesis of 2-aminothiazoles. This reaction provides a direct route to this important heterocyclic scaffold.

Reaction Scheme:

G cluster_2 Hantzsch Thiazole Synthesis This compound This compound Substituted Thiazole Substituted Thiazole This compound->Substituted Thiazole Thiourea, Ethanol, Heat

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol:

Synthesis of 4-Ethyl-5-propylthiazol-2-amine

  • To a solution of this compound (5.79 g, 30 mmol) in ethanol (60 mL), add thiourea (2.28 g, 30 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-water (150 mL) and basify with concentrated ammonium hydroxide (B78521) to pH 8-9.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the title compound.

  • Further purification can be achieved by recrystallization from ethanol.

ReactantMolar Equiv.
This compound1.0
Thiourea1.0
Expected Yield 80-90%
Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives. With acyclic α-bromo ketones like this compound, this reaction can yield rearranged ester products.

Reaction Scheme:

G cluster_3 Favorskii Rearrangement This compound This compound Cyclopropanone Intermediate Cyclopropanone Intermediate This compound->Cyclopropanone Intermediate Sodium Methoxide (B1231860), Methanol (B129727) Rearranged Ester Rearranged Ester Cyclopropanone Intermediate->Rearranged Ester Ring Opening

Caption: Favorskii rearrangement workflow.

Experimental Protocol:

Synthesis of Methyl 2-ethyl-2-propylpropanoate

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.15 g, 50 mmol) to anhydrous methanol (100 mL) under a nitrogen atmosphere at 0 °C.

  • To this solution, add a solution of this compound (9.65 g, 50 mmol) in methanol (25 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain the desired ester.

ReactantMolar Equiv.
This compound1.0
Sodium Methoxide1.0
Expected Yield 50-60%
N-Alkylation of Amines

This compound can be used as an alkylating agent for primary and secondary amines. The reaction introduces the heptan-4-one moiety onto the nitrogen atom, which can be a useful handle for further synthetic transformations.

Reaction Scheme:

G cluster_4 N-Alkylation of Aniline (B41778) This compound This compound N-Alkylated Amine N-Alkylated Amine This compound->N-Alkylated Amine Aniline, K2CO3, Acetonitrile (B52724), Heat

Caption: N-Alkylation of aniline workflow.

Experimental Protocol:

Synthesis of 3-(Phenylamino)heptan-4-one

  • In a round-bottom flask, combine this compound (3.86 g, 20 mmol), aniline (1.86 g, 20 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add acetonitrile (80 mL) to the mixture.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the N-alkylated product.

ReactantMolar Equiv.
This compound1.0
Aniline1.0
Potassium Carbonate1.5
Expected Yield 70-80%

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes: Synthetic Protocols Using 3-Bromoheptan-4-one as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromoheptan-4-one is a valuable synthetic intermediate belonging to the class of α-bromo ketones.[1] The presence of a bromine atom adjacent to a carbonyl group imparts a high degree of reactivity, making it a versatile precursor for a variety of organic transformations.[1] The electrophilic nature of the α-carbon allows for a wide range of nucleophilic substitution and rearrangement reactions, enabling the construction of complex molecular architectures.[1] These characteristics make α-bromo ketones, such as this compound, key building blocks in medicinal chemistry and drug discovery.[1][2] This document provides detailed protocols for several key transformations of this compound, including the Favorskii rearrangement, substitution reactions to form α-amino ketones, and the synthesis of heterocyclic scaffolds like thiazoles and imidazoles.

Favorskii Rearrangement of this compound

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives.[3][4][5][6] For acyclic α-bromo ketones like this compound, this reaction yields substituted carboxylic acids or their corresponding esters, depending on the base and solvent system used.[5][6] The reaction is thought to proceed through a cyclopropanone (B1606653) intermediate.[3][4][5]

Reaction Scheme:
Experimental Protocol
  • Preparation: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol (200 mL) under an inert atmosphere (e.g., Argon) at 0 °C.

  • Reaction Initiation: this compound (1.0 equivalent) dissolved in anhydrous diethyl ether (150 mL) is added via cannula to the freshly prepared sodium methoxide solution at 0 °C.[5]

  • Reaction Conditions: The resulting mixture is allowed to warm to room temperature and then heated to reflux at 55 °C. The reaction is stirred at this temperature for 4 hours.[5]

  • Work-up and Purification:

    • The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.[5]

    • The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.[5]

    • The crude product is purified by silica (B1680970) gel flash chromatography to yield methyl 2-ethylpentanoate.[5]

Data Summary
ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundNaOMeMeOH/Et₂O554Methyl 2-ethylpentanoate~78

Synthesis of 3-Aminoheptan-4-one

α-Amino ketones are important structural motifs in many biologically active compounds and are valuable intermediates in pharmaceutical synthesis.[7][8][9] A common method for their preparation is the nucleophilic substitution of an α-bromo ketone with an amine.[7][8]

Reaction Scheme:
  • Reactant: this compound

  • Reagent: Ammonia (B1221849) (or a primary/secondary amine)

  • Product: 3-Aminoheptan-4-one

Experimental Protocol
  • Preparation: this compound (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

  • Reaction Initiation: An excess of the amine (e.g., a solution of ammonia in methanol or an aqueous solution of the desired amine, 2-3 equivalents) is added to the solution of the α-bromo ketone.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is taken up in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 3-aminoheptan-4-one.[10]

Data Summary
ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundAmmoniaAcetonitrileRoom Temp.12-243-Aminoheptan-4-one60-80

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings, which are important scaffolds in medicinal chemistry.[11][12][13] The reaction involves the condensation of an α-haloketone with a thioamide.[11][14]

Reaction Scheme:
  • Reactant: this compound

  • Reagent: Thiourea

  • Product: 2-Amino-4-ethyl-5-propylthiazole

Experimental Protocol
  • Preparation: Thiourea (1.1 equivalents) is dissolved in ethanol.

  • Reaction Initiation: this compound (1.0 equivalent) is added to the solution of thiourea.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 2-4 hours.[11] Reaction progress is monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11]

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • If no precipitate forms, the product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated.

    • The crude product can be further purified by recrystallization or column chromatography.

Data Summary
ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundThioureaEthanolReflux2-42-Amino-4-ethyl-5-propylthiazole85-95

Synthesis of Imidazole (B134444) Derivatives

Imidazoles are another class of heterocyclic compounds with a wide range of biological activities and applications in drug development.[15][16][17][18] They can be synthesized from α-bromo ketones through condensation with an amidine or a mixture of an aldehyde, a primary amine, and ammonium acetate (B1210297).[16][19]

Reaction Scheme:
  • Reactants: this compound, Benzaldehyde (B42025), a primary amine (e.g., aniline), Ammonium acetate

  • Product: 1,2-Diphenyl-4-ethyl-5-propyl-1H-imidazole

Experimental Protocol (One-Pot, Four-Component Synthesis)
  • Preparation: A mixture of this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), aniline (B41778) (1.0 equivalent), and ammonium acetate (1.5 equivalents) is prepared.

  • Reaction Conditions: The mixture is heated under solvent-free conditions at approximately 130 °C for 2 hours.[16]

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The residue is treated with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Data Summary
ReactantsTemperature (°C)Time (h)ProductYield (%)
This compound, Benzaldehyde, Aniline, Ammonium Acetate13021,2-Diphenyl-4-ethyl-5-propyl-1H-imidazole80-95

Visualizations

Favorskii_Rearrangement Precursor This compound Enolate Enolate Intermediate Precursor->Enolate  NaOMe Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral  -OMe Attack Product Methyl 2-ethylpentanoate Tetrahedral->Product Ring Opening & Protonation

Caption: Favorskii Rearrangement Workflow.

Synthetic_Pathways cluster_favorskii Favorskii Rearrangement cluster_amination Nucleophilic Substitution cluster_heterocycles Heterocycle Synthesis Start This compound Favorskii_Product Methyl 2-ethylpentanoate Start->Favorskii_Product  NaOMe, MeOH Amino_Ketone 3-Aminoheptan-4-one Start->Amino_Ketone  NH3, MeCN Thiazole 2-Amino-4-ethyl-5-propylthiazole Start->Thiazole  Thiourea, EtOH Imidazole Substituted Imidazole Start->Imidazole  Amidine/Aldehyde,  Amine, NH4OAc

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: 3-Bromoheptan-4-one as a Key Intermediate in the Synthesis of N-Ethylheptedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 3-bromoheptan-4-one as a crucial intermediate in the synthesis of N-ethylheptedrone, a synthetic cathinone (B1664624). The information provided is intended for research and forensic applications. The synthesis of such substances is subject to strict legal and regulatory oversight.

Introduction

This compound is an α-bromoketone that serves as a direct precursor in the synthesis of various substituted cathinones. Its chemical structure allows for nucleophilic substitution at the α-carbon, making it a versatile building block for the introduction of amine functionalities. This document focuses on its application in the synthesis of N-ethylheptedrone, a psychoactive substance that has been identified in the illicit drug market.

Application: Synthesis of N-Ethylheptedrone

This compound is a key intermediate in the synthesis of N-ethylheptedrone (2-(ethylamino)-1-phenylheptan-1-one). The synthesis generally proceeds via a nucleophilic substitution reaction where the bromine atom is displaced by an ethylamino group. This reaction is a common method for the clandestine synthesis of a wide range of synthetic cathinones.

General Reaction Scheme:

The overall synthetic pathway to N-ethylheptedrone typically involves two main stages:

  • Formation of the Ketone Precursor: Synthesis of heptan-4-one or a related phenyl ketone derivative.

  • α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group to form this compound.

  • Amination: Reaction of this compound with ethylamine (B1201723) to yield N-ethylheptedrone.

A general synthesis for N-ethyl substituted cathinones involves the reaction of benzonitrile (B105546) with a corresponding Grignard reagent, followed by acidic hydrolysis to yield the ketone intermediate. This ketone is then subjected to α-halogenation with bromine. The resulting α-bromoketone is then reacted with ethylamine to produce the final cathinone derivative, which is often crystallized as a hydrochloride salt.[1][2]

Quantitative Data

Table 1: Physicochemical Properties of N-Ethylheptedrone

PropertyValueReference
IUPAC Name2-(ethylamino)-1-phenylheptan-1-one[3][4]
Molecular FormulaC15H23NO[3][4]
Molar Mass233.355 g·mol−1[3][4]
SolubilityEthanol: 20 mg/ml, DMSO: 15 mg/ml, DMF: 15 mg/ml[5]

Table 2: Spectroscopic Data for N-Ethylheptedrone Hydrochloride

Spectroscopic DataValueReference
¹H NMR (DMSO-d₆) δ (ppm) 9.61, 9.18 (2 × bs, 2H, =N⁺H₂), 8.08 (d, 2H, ArH), 7.76 (t, 1H, ArH), 7.61 (t, 2H, ArH), 5.28 (t, 1H, CH), 3.02, 2.91 (2 × m, 2H, N–CH₂–CH₃), 1.98–1.89 (m, 2H), 1.27 (t, 3H, N–CH₂–CH₃), 1.29–1.20 (m, 1H), 1.20–1.16 (m, 2H), 1.16–1.12 (m, 1H), 0.73 (t, 3H, -CH₃)[6]
¹³C NMR (DMSO-d₆) δ (ppm) 196.8, 135.3, 134.4, 129.7, 129.2, 61.0, 41.7, 29.9, 26.1, 22.3, 13.9, 11.6[6]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of N-ethylheptedrone using this compound as an intermediate. These protocols are based on established methods for the synthesis of synthetic cathinones.

Experiment 1: α-Bromination of Heptan-4-one

This protocol describes a general method for the α-bromination of a ketone.

Materials:

  • Heptan-4-one

  • Bromine (Br₂)

  • 1,4-Dioxane (B91453) or Diethyl Ether

  • Hydrobromic acid (HBr) (catalytic amount, optional)

Procedure:

  • Dissolve heptan-4-one in a suitable solvent such as 1,4-dioxane or diethyl ether in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled ketone solution with constant stirring. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with brine.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography.

Experiment 2: Synthesis of N-Ethylheptedrone from this compound

This protocol outlines the reaction of the α-bromoketone with ethylamine.

Materials:

  • This compound

  • Ethylamine (solution in a suitable solvent like THF or as a gas)

  • A suitable organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr byproduct.

  • Hydrochloric acid (HCl) solution (for salt formation)

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Dissolve this compound in a suitable organic solvent in a reaction vessel.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of ethylamine to the reaction mixture at room temperature with stirring.

  • The reaction is typically stirred at room temperature or slightly elevated temperature for several hours until completion (monitored by TLC).

  • After the reaction is complete, the reaction mixture is filtered to remove the amine hydrobromide salt.

  • The filtrate is concentrated under reduced pressure to obtain the crude N-ethylheptedrone free base.

  • For purification and stabilization, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of HCl (e.g., in isopropanol (B130326) or ether) is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried to yield N-ethylheptedrone hydrochloride.[1][6]

Visualizations

Diagram 1: General Synthetic Pathway for N-Ethylheptedrone

Synthesis_Pathway Ketone Heptan-4-one BromoKetone This compound Ketone->BromoKetone α-Bromination (Br₂) Product N-Ethylheptedrone BromoKetone->Product Ethylamine Ethylamine Ethylamine->Product Nucleophilic Substitution

General synthesis route to N-ethylheptedrone.

Workflow cluster_bromination Step 1: α-Bromination cluster_amination Step 2: Amination start_brom Dissolve Heptan-4-one add_br2 Add Bromine Solution start_brom->add_br2 react_brom Stir at RT add_br2->react_brom workup_brom Aqueous Workup react_brom->workup_brom purify_brom Purification workup_brom->purify_brom start_amin Dissolve this compound purify_brom->start_amin Intermediate add_amine Add Ethylamine & Base start_amin->add_amine react_amin Stir at RT add_amine->react_amin filter_salt Filter Amine Salt react_amin->filter_salt concentrate Concentrate filter_salt->concentrate form_salt Form HCl Salt concentrate->form_salt isolate Isolate Product form_salt->isolate

References

Application Notes and Protocols: Alkylation Reactions Involving 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of alkylation reactions involving the versatile building block, 3-bromoheptan-4-one. This α-bromo ketone serves as a valuable precursor for the synthesis of a variety of functionalized molecules, making it a significant tool in organic synthesis and drug discovery. The protocols detailed below are based on well-established methodologies for the alkylation of α-halo ketones and can be adapted for this compound to generate diverse molecular scaffolds.

Introduction to Alkylation of this compound

This compound possesses two key reactive sites: the electrophilic carbon bearing the bromine atom and the enolizable protons alpha to the carbonyl group. This dual reactivity allows for a range of synthetic transformations, primarily through nucleophilic substitution at the α-carbon. Common nucleophiles for these reactions include enolates, organometallic reagents, amines, and thiols, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The general scheme for the alkylation of this compound involves the displacement of the bromide ion by a nucleophile. The reaction typically proceeds via an S_N2 mechanism, which is favored for primary and secondary alkyl halides.

Alkylation via Enolates: The Malonic Ester Synthesis Approach

A classic and reliable method for the C-alkylation of α-halo ketones is the reaction with enolates derived from active methylene (B1212753) compounds, such as diethyl malonate. This approach, an extension of the malonic ester synthesis, allows for the introduction of a two-carbon unit, which can be further manipulated.

Reaction Scheme:

Quantitative Data Summary:
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundDiethyl malonateSodium EthoxideEthanol (B145695)25-504-8Diethyl 2-(1-propionylbutyl)malonate75-85 (estimated)
This compoundEthyl acetoacetateSodium EthoxideEthanol25-504-8Ethyl 2-acetyl-3-ethyl-4-oxoheptanoate70-80 (estimated)

Note: Yields are estimated based on typical malonic ester alkylations of α-bromo ketones.

Experimental Protocol: Alkylation with Diethyl Malonate

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation Reaction: Add this compound dropwise to the enolate solution. Heat the reaction mixture to reflux (approximately 50°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Direct Alkylation with Organocuprates

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are highly effective for the alkylation of α-halo ketones.[1][2][3] These reagents generally provide the direct substitution product with minimal side reactions.

Reaction Scheme:

Quantitative Data Summary:
Reactant 1Organocuprate (R2CuLi)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundLithium dimethylcuprate ((CH3)2CuLi)THF-78 to 01-23-Methylheptan-4-one80-90 (estimated)
This compoundLithium diphenylcuprate ((Ph)2CuLi)THF-78 to 01-23-Phenylheptan-4-one75-85 (estimated)

Note: Yields are estimated based on typical organocuprate reactions with α-bromo ketones.

Experimental Protocol: Alkylation with Lithium Dimethylcuprate

Materials:

Procedure:

  • Preparation of Lithium Dimethylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add methyllithium solution dropwise. The solution will typically change color, indicating the formation of the organocuprate. Stir the mixture at this temperature for 30 minutes.

  • Alkylation Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the freshly prepared lithium dimethylcuprate solution at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Favorskii Rearrangement: A Competing Reaction Pathway

It is crucial to note that under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4][5][6] For acyclic α-bromo ketones like this compound, this rearrangement can lead to the formation of esters (if an alkoxide base is used). The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.[7]

Reaction Scheme:

This rearrangement is more likely to occur with strong, non-nucleophilic bases and when the α'-protons are accessible for enolate formation. Careful selection of the nucleophile and reaction conditions is therefore essential to favor the desired alkylation pathway over the Favorskii rearrangement. For direct alkylation, softer, more nucleophilic reagents like organocuprates are preferred.

Visualizations

Alkylation_Workflow cluster_prep Nucleophile Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Base Base Enolate_Formation Enolate/ Organometallic Formation Base->Enolate_Formation Nucleophile_Precursor Nucleophile Precursor Nucleophile_Precursor->Enolate_Formation Reaction_Vessel Reaction Enolate_Formation->Reaction_Vessel Prepared Nucleophile This compound This compound This compound->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Purification Purification Workup->Purification Alkylated_Product Alkylated Product Purification->Alkylated_Product

Caption: General workflow for the alkylation of this compound.

Favorskii_vs_Alkylation Start This compound + Base/Nucleophile Decision Reaction Conditions Start->Decision Alkylation Direct Alkylation (SN2 Pathway) Decision->Alkylation Soft Nucleophile (e.g., Organocuprate) Favorskii Favorskii Rearrangement Decision->Favorskii Strong, Non-nucleophilic Base (e.g., Alkoxide) Product_Alkylation Alkylated Ketone Alkylation->Product_Alkylation Product_Favorskii Carboxylic Acid Derivative Favorskii->Product_Favorskii

Caption: Competing pathways for reactions of this compound.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of a wide range of functionalized ketones. The alkylation reactions described herein, particularly with enolates and organocuprates, provide efficient routes to novel molecular architectures. Careful consideration of reaction conditions is necessary to favor the desired alkylation pathway and avoid potential side reactions such as the Favorskii rearrangement. The protocols provided serve as a foundation for researchers to explore the synthetic utility of this versatile building block in their drug discovery and development endeavors.

References

Application of 3-Bromoheptan-4-one in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-bromoheptan-4-one as a versatile building block in the synthesis of various medicinally relevant heterocyclic compounds, including thiazoles, imidazoles, and pyrimidines.

Introduction

This compound, an α-bromoketone, is a valuable precursor in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of a reactive bromine atom alpha to a carbonyl group allows for facile reactions with a variety of nucleophiles, leading to the formation of five- and six-membered heterocyclic rings. These heterocycles are core structures in many pharmaceutical agents and biologically active molecules. This note details its application in the well-established Hantzsch thiazole (B1198619) synthesis, as well as in the construction of substituted imidazoles and pyrimidines.

I. Synthesis of 2-Amino-4-propyl-5-ethylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.

Reaction Scheme:

This compound This compound Intermediate Thiouronium salt intermediate This compound->Intermediate + Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4-propyl-5-ethylthiazole Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Cyclization->Product Bromoheptanone This compound Intermediate Imino intermediate Bromoheptanone->Intermediate + Amidine Amidine (e.g., Benzamidine) Amidine->Intermediate Imidazole 2-Aryl-4-propyl-5-ethylimidazole Cyclization Cyclization & Aromatization Intermediate->Cyclization Cyclization->Imidazole Bromoheptanone This compound Intermediate Condensation Intermediate Bromoheptanone->Intermediate + Urea Urea Urea->Intermediate Pyrimidine 4-Propyl-5-ethyl-pyrimidin-2(1H)-one Cyclization Cyclization & Aromatization Intermediate->Cyclization Cyclization->Pyrimidine

References

Application Notes and Protocols: Mechanism of Action of 3-Bromoheptan-4-one in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of 3-bromoheptan-4-one, a versatile α-bromo ketone. This document outlines the mechanistic pathways for two principal reaction types: the Favorskii rearrangement and nucleophilic substitution (SN2) reactions. Detailed experimental protocols for these transformations are provided, along with expected outcomes and characterization data.

Introduction to the Reactivity of this compound

This compound is an organic compound featuring a ketone functional group with a bromine atom on the α-carbon. This structural arrangement dictates its reactivity, making it susceptible to reactions at two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it a good substrate for nucleophilic attack. Consequently, this compound readily undergoes both rearrangement and substitution reactions, providing pathways to a variety of valuable organic synthons.

I. The Favorskii Rearrangement of this compound

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[1] For acyclic α-bromo ketones like this compound, this rearrangement results in a rearranged carboxylic acid or ester, depending on the base used (hydroxide or alkoxide).[2]

Mechanism of Action

The reaction proceeds through a cyclopropanone (B1606653) intermediate. The key steps are:

  • Enolate Formation: A base, such as sodium methoxide (B1231860), abstracts an acidic α'-proton from the carbon on the opposite side of the carbonyl group from the bromine atom.

  • Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the bromine, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone ring.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the cyclopropanone ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent (e.g., methanol) to yield the final ester product.[1][2]

In the case of this compound, the reaction with sodium methoxide is expected to yield methyl 2-ethyl-3-methylhexanoate.

Visualization of the Favorskii Rearrangement Pathway

Favorskii_Rearrangement This compound This compound Enolate Enolate This compound->Enolate  -H+ (Base) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate  -Br- Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanone Intermediate->Tetrahedral Intermediate  +CH3O- Carbanion Carbanion Tetrahedral Intermediate->Carbanion  Ring Opening Methyl 2-ethyl-3-methylhexanoate Methyl 2-ethyl-3-methylhexanoate Carbanion->Methyl 2-ethyl-3-methylhexanoate  +H+

Caption: Favorskii rearrangement of this compound.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

This protocol is a general procedure for the Favorskii rearrangement of acyclic α-bromo ketones and can be adapted for this compound.[3]

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C with stirring until all the sodium has reacted.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0°C via cannula.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature, then heat to reflux (approximately 55°C) and stir for 4 hours.[3]

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel flash chromatography.

Quantitative Data (Representative)
ParameterValueReference
SubstrateAcyclic α-bromo ketone[3]
BaseSodium Methoxide (2.2 eq.)[3]
SolventMethanol/Diethyl Ether[3]
Reaction Temperature55°C[3]
Reaction Time4 hours[3]
Yield ~78% (diastereomeric mixture) [3]
Product Characterization (Expected for Methyl 2-ethyl-3-methylhexanoate)
  • ¹H NMR: Signals corresponding to the methyl, ethyl, and propyl groups, as well as the methoxy (B1213986) group of the ester.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the alkyl chains.

  • IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the ester product.

II. Nucleophilic Substitution (SN2) Reactions of this compound

The presence of the carbonyl group activates the α-carbon, making this compound highly susceptible to SN2 reactions with a variety of nucleophiles.[4] This reaction provides a direct route to α-functionalized ketones.

Mechanism of Action

The SN2 reaction of this compound is a one-step, concerted process:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack).

  • Transition State: A transient, high-energy transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

  • Product Formation: The bromide ion is expelled as the leaving group, and the nucleophile is now bonded to the α-carbon, resulting in an inversion of stereochemistry if the α-carbon is a stereocenter.[4]

Visualization of the SN2 Reaction Workflow

SN2_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound alpha-Substituted Ketone alpha-Substituted Ketone This compound->alpha-Substituted Ketone  + Nucleophile Bromide Salt Bromide Salt This compound->Bromide Salt  Displaced Nucleophile Nucleophile Nucleophile->alpha-Substituted Ketone Solvent Solvent Solvent->alpha-Substituted Ketone Temperature Temperature Temperature->alpha-Substituted Ketone

Caption: General workflow for the SN2 reaction of this compound.

Experimental Protocol: SN2 Reaction with a Primary or Secondary Amine (e.g., Piperidine)

This protocol is a general procedure for the SN2 reaction of α-bromo ketones with amines.[4]

Materials:

Procedure:

  • Reaction Setup: To a solution of the amine (e.g., piperidine) in anhydrous dichloromethane, add triethylamine at 0°C under an inert atmosphere.

  • Addition of Substrate: Slowly add a solution of this compound in anhydrous dichloromethane to the amine solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative for α-Amino Ketone Synthesis)
ParameterValueReference
Substrateα-Bromo Ketone[4]
NucleophilePrimary Amine (1.1 eq.)[4]
BaseTriethylamine (1.2 eq.)[4]
SolventDichloromethane[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time12-24 hours[4]
Yield Moderate to Good [4]
Product Characterization (Expected for N-(1-ethyl-2-oxopentyl)piperidine)
  • ¹H NMR: Signals for the protons on the piperidine ring and the alkyl chain of the ketone.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the alkyl chain.

  • IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ for the ketone C=O stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the α-amino ketone product.

Conclusion

This compound is a reactive building block that can be utilized in both rearrangement and substitution reactions to generate a variety of functionalized organic molecules. The Favorskii rearrangement provides a route to branched carboxylic acid derivatives, while SN2 reactions offer a straightforward method for introducing a range of nucleophiles at the α-position of the ketone. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Experimental Procedures for the Bromination of 4-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the alpha-bromination of 4-heptanone (B92745), yielding 3-bromo-4-heptanone. The protocols outlined herein are designed for application in synthetic organic chemistry, particularly in the context of pharmaceutical research and development where halogenated ketones serve as versatile intermediates. Two primary methods are presented: a classical approach utilizing bromine in an acidic medium and a contemporary, greener method employing an in-situ generation of bromine from hydrogen peroxide and hydrobromic acid. This guide includes comprehensive experimental protocols, tabulated data for easy comparison, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The alpha-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. The resulting α-haloketones are valuable precursors for a variety of subsequent reactions, including nucleophilic substitutions, eliminations to form α,β-unsaturated ketones, and as building blocks in the synthesis of heterocyclic compounds. 4-Heptanone, a symmetrical dipropyl ketone, can be selectively brominated at the alpha-position to yield 3-bromo-4-heptanone. This transformation is typically carried out under acidic conditions to favor mono-bromination and proceeds via an enol intermediate. The selection of the appropriate brominating agent and reaction conditions is crucial to ensure high yield and selectivity.

Reaction Mechanisms

The bromination of 4-heptanone in an acidic medium proceeds through a well-established multi-step mechanism. The key feature of this reaction is the acid-catalyzed formation of an enol intermediate, which is the rate-determining step.

Acid-Catalyzed Bromination Pathway

The reaction is initiated by the protonation of the carbonyl oxygen of 4-heptanone by an acid catalyst. This is followed by the removal of an alpha-proton by a weak base (such as the solvent or the conjugate base of the acid) to form a nucleophilic enol. The enol then attacks a molecule of bromine, leading to the formation of a protonated α-bromoketone. Finally, deprotonation of this intermediate yields the 3-bromo-4-heptanone product and regenerates the acid catalyst.

Acid_Catalyzed_Bromination 4-Heptanone 4-Heptanone Protonated_Ketone Protonated 4-Heptanone 4-Heptanone->Protonated_Ketone + H+ Enol_Intermediate Enol Intermediate Protonated_Ketone->Enol_Intermediate - H+ Protonated_Bromo_Ketone Protonated 3-Bromo-4-heptanone Enol_Intermediate->Protonated_Bromo_Ketone + Br2 3-Bromo-4-Heptanone 3-Bromo-4-heptanone Protonated_Bromo_Ketone->3-Bromo-4-Heptanone - H+

Figure 1. Acid-Catalyzed Bromination Pathway of 4-Heptanone.

Experimental Protocols

Two distinct protocols for the bromination of 4-heptanone are detailed below. Protocol 1 describes a traditional method using liquid bromine, while Protocol 2 outlines a more environmentally benign approach.

Protocol 1: Acid-Catalyzed Bromination with Bromine in Acetic Acid

This procedure is adapted from established methods for the alpha-bromination of ketones.[1]

Materials:

  • 4-Heptanone (C₇H₁₄O)

  • Glacial Acetic Acid (CH₃COOH)

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Diethyl Ether (CH₃CH₂)₂O

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 4-heptanone (1 equivalent) and glacial acetic acid (as solvent).

  • With vigorous stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain a faint bromine color in the reaction mixture.

  • After the addition is complete, continue stirring at room temperature until the bromine color disappears. The reaction can be gently warmed if necessary to facilitate completion.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude 3-bromo-4-heptanone by vacuum distillation.

Protocol 2: Green Bromination using H₂O₂-HBr System

This protocol is based on a modern, environmentally friendly method for the bromination of ketones using an in-situ generation of bromine.[2][3]

Materials:

  • 4-Heptanone (C₇H₁₄O)

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in acetonitrile.

  • Add hydrobromic acid (1.5 equivalents of a 48% aqueous solution).

  • Cool the mixture in an ice bath and add hydrogen peroxide (1.5 equivalents of a 30% aqueous solution) dropwise over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 3-bromo-4-heptanone by column chromatography on silica (B1680970) gel or by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis and purification of 3-bromo-4-heptanone is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: 4-Heptanone Reaction Bromination Reaction (Protocol 1 or 2) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (Distillation or Chromatography) Solvent_Removal->Purification_Method Product Final Product: 3-Bromo-4-heptanone Purification_Method->Product

Figure 2. General Experimental Workflow for the Bromination of 4-Heptanone.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the two protocols. The data for Protocol 2 is adapted from a similar reaction with pentan-3-one.[3]

ParameterProtocol 1: Bromine in Acetic AcidProtocol 2: H₂O₂-HBr System
Brominating Agent Br₂ in CH₃COOHIn-situ generated Br₂ from H₂O₂/HBr
Solvent Glacial Acetic AcidAcetonitrile/Water
Catalyst Acid (from solvent)HBr
Temperature Room Temperature to gentle warming0 °C to Room Temperature
Reaction Time 1-3 hours (typical)2-4 hours
Yield 70-80% (expected)~75% (reported for similar ketone)[3]
Work-up Neutralization, ExtractionQuenching, Extraction
Purification Vacuum DistillationColumn Chromatography or Vacuum Distillation
Environmental Impact Use of corrosive Br₂ and organic acid"Green" - uses H₂O₂ (byproduct is water)

Safety Precautions

  • Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic acid (HBr) is a strong, corrosive acid. Handle with appropriate PPE.

  • Hydrogen peroxide (H₂O₂) is a strong oxidizing agent. Avoid contact with skin and eyes.

  • 4-Heptanone and organic solvents are flammable. Keep away from open flames and ignition sources.

  • Always perform reactions in a well-ventilated fume hood.

Conclusion

The alpha-bromination of 4-heptanone is a valuable synthetic transformation that can be achieved through multiple effective protocols. The classical method using bromine in acetic acid is robust and generally provides good yields. The more recent development of using an H₂O₂-HBr system offers a greener, safer, and equally efficient alternative. The choice of method will depend on the specific requirements of the synthesis, available resources, and environmental considerations. The detailed protocols and supporting information provided in this document are intended to enable researchers to successfully and safely perform this important chemical reaction.

References

Application Note: Laboratory Scale-Up Synthesis of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromoheptan-4-one is a valuable α-bromo ketone intermediate in organic synthesis, utilized in the construction of more complex molecules, including heterocyclic compounds and pharmaceutical precursors. The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for various nucleophilic substitution and elimination reactions. This application note provides a detailed protocol for the laboratory scale-up synthesis of this compound from heptan-4-one. The described method focuses on safety, yield, and purity, making it suitable for researchers in academic and industrial settings.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed α-bromination of heptan-4-one using N-bromosuccinimide (NBS) as the brominating agent. Acetic acid serves as both the solvent and the catalyst for the reaction.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Heptan4one Heptan-4-one Bromoheptanone This compound Heptan4one->Bromoheptanone 1. NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide 2. HBr HBr (cat.) AceticAcid Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Heptan-4-one (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Acetic Acid (glacial)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

  • Diethyl ether (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Round-bottom flasks (500 mL and 1 L)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica (B1680970) gel (for column chromatography)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Synthesis Workflow

synthesis_workflow start Start: Assemble glassware dissolve Dissolve Heptan-4-one in Acetic Acid start->dissolve add_nbs Slowly add NBS solution dissolve->add_nbs react Heat reaction mixture at 50-60°C add_nbs->react monitor Monitor reaction by TLC react->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with diethyl ether quench->extract wash_bicarb Wash organic layer with NaHCO3 solution extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Characterize pure product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve heptan-4-one (57.1 g, 0.5 mol) in 250 mL of glacial acetic acid.

  • Addition of Brominating Agent: In a separate beaker, dissolve N-bromosuccinimide (97.8 g, 0.55 mol) in 250 mL of glacial acetic acid. This may require gentle warming. Transfer the NBS solution to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred solution of heptan-4-one over a period of 1-2 hours. An initial exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 200 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Summary

ParameterValue
Starting MaterialHeptan-4-one
Molecular Weight114.19 g/mol
Brominating AgentN-Bromosuccinimide (NBS)
SolventGlacial Acetic Acid
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Theoretical Yield96.54 g
Product Information
Product NameThis compound
Molecular FormulaC₇H₁₃BrO
Molecular Weight193.08 g/mol [1][2][3]
AppearanceClear colorless to pale yellow liquid[1]
Boiling Point39 °C / 1 mmHg[4][5]
Refractive Index~1.458[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Acetic acid is corrosive.

  • Brominated organic compounds can be toxic and should be handled with appropriate personal protective equipment.

  • Avoid inhalation of vapors and contact with skin and eyes.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the position of the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • IR (Infrared) Spectroscopy: To identify the carbonyl (C=O) stretching frequency, which is characteristic of ketones.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound in a laboratory setting. By following the detailed procedure and safety guidelines, researchers can reliably produce this important synthetic intermediate for their research and development needs. The use of N-bromosuccinimide offers a safer and more convenient alternative to handling elemental bromine.

References

Use of 3-Bromoheptan-4-one in the development of novel bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. In this context, the versatile chemical scaffold of 3-Bromoheptan-4-one presents a compelling starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, characterized by a reactive bromine atom alpha to a carbonyl group, render it a valuable building block for constructing complex molecular architectures. This document provides detailed application notes and protocols for leveraging this compound in the development of new bioactive agents, with a focus on antimicrobial and antifungal applications.

Application Notes

This compound serves as a key precursor in the synthesis of various heterocyclic systems, most notably thiazole (B1198619) and imidazole (B134444) derivatives. These classes of compounds are of profound interest in medicinal chemistry due to their wide spectrum of biological activities. The reactivity of the α-bromo ketone functionality allows for facile cyclization reactions with appropriate nucleophiles, leading to the formation of these important heterocyclic rings.

Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives from α-halo ketones.[1] In this reaction, this compound can be condensed with a variety of thioureas or thioamides to yield 2-amino- or 2-substituted-thiazoles. The substituents on the resulting thiazole ring can be readily varied by choosing the appropriate thio-nucleophile, allowing for the generation of a library of diverse compounds for biological screening. Thiazole-containing compounds are recognized for a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[2][3]

Synthesis of Imidazole Derivatives: Similarly, this compound is a valuable substrate for the synthesis of imidazole derivatives. The reaction with amidines or other nitrogen-containing dinucleophiles can lead to the formation of substituted imidazoles.[4][5] Imidazole derivatives are known to exhibit a broad range of pharmacological effects, including antimicrobial and antifungal activities.[6][7] The synthesis of novel imidazole derivatives from this compound opens avenues for the discovery of new therapeutic agents.

Potential Biological Activities: Ketone derivatives, in general, have been investigated for their antimicrobial properties.[8] More specifically, compounds containing a bromo-ketone moiety have shown potential as antibacterial and antifungal agents.[9][10] The introduction of bromine into a molecular structure can enhance its therapeutic activity. The resulting heterocyclic derivatives of this compound are therefore promising candidates for screening against various pathogens.

Quantitative Data Summary

The following table summarizes hypothetical yet plausible biological activity data for novel thiazole and imidazole derivatives synthesized from this compound, based on activities reported for similar compounds in the literature. This data is for illustrative purposes to guide research efforts.

Compound IDHeterocycle CoreSubstituent (R)Target OrganismMIC (µg/mL)
THZ-001Thiazole-NH2Staphylococcus aureus16
THZ-002Thiazole-PhStaphylococcus aureus32
THZ-003Thiazole-NH2Candida albicans64
THZ-004Thiazole-PhCandida albicans32
IMD-001Imidazole-PhEscherichia coli64
IMD-002Imidazole-p-tolylEscherichia coli32
IMD-003Imidazole-PhAspergillus niger128
IMD-004Imidazole-p-tolylAspergillus niger64

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-propyl-5-ethylthiazole Derivatives from this compound

This protocol outlines the Hantzsch thiazole synthesis adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

  • Add sodium bicarbonate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-amino-4-propyl-5-ethylthiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted-imidazole Derivatives from this compound

This protocol describes a general method for synthesizing imidazole derivatives.

Materials:

  • This compound

  • Benzamidine (B55565) hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • In a separate round-bottom flask, dissolve this compound (1 mmol) and benzamidine hydrochloride (1.1 mmol) in ethanol (25 mL).

  • Slowly add the freshly prepared sodium ethoxide solution (2.5 mmol) to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-phenyl-4-propyl-5-ethyl-1H-imidazole derivative.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow_thiazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A This compound C Ethanol, NaHCO3 A->C B Thiourea B->C D Reflux (4-6h) C->D E Precipitation in Water D->E F Filtration E->F G Recrystallization F->G H 2-Amino-4-propyl-5-ethylthiazole G->H

Caption: Workflow for Thiazole Synthesis.

experimental_workflow_imidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A This compound C Ethanol, NaOEt A->C B Benzamidine HCl B->C D Reflux (8-12h) C->D E Neutralization & Extraction D->E F Column Chromatography E->F G 2-Phenyl-4-propyl-5-ethyl-1H-imidazole F->G

Caption: Workflow for Imidazole Synthesis.

signaling_pathway_inhibition cluster_synthesis Synthesis cluster_bioactivity Biological Activity Start This compound Thiazole Thiazole Derivative Start->Thiazole Imidazole Imidazole Derivative Start->Imidazole Target Bacterial/Fungal Target (e.g., Enzyme, Cell Wall) Thiazole->Target Binds to Imidazole->Target Binds to Inhibition Inhibition of Growth Target->Inhibition Leads to

Caption: Bioactive Molecule Development Logic.

References

Application Notes and Protocols for Catalytic Applications Involving α-Bromoketones, with Reference to 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific catalytic applications for 3-Bromoheptan-4-one. The following application notes and protocols are based on established catalytic reactions of structurally similar α-bromoketones. These examples are provided to illustrate the potential catalytic utility of this compound and to serve as a guide for researchers and drug development professionals in designing analogous transformations.

Introduction

α-Bromoketones are a versatile class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, rendering these compounds valuable synthons in a variety of chemical transformations. In the context of catalysis, α-bromoketones can serve as key substrates in transition metal-catalyzed cross-coupling reactions, as electrophiles in organocatalytic transformations, and as precursors for chiral molecules through asymmetric catalysis. This compound, with its seven-carbon chain, is a representative yet under-explored member of this family. These notes will detail representative catalytic applications of analogous α-bromoketones, providing a foundation for potential applications of this compound.

Application Note 1: Nickel-Catalyzed Asymmetric α-Arylation of Ketones

One of the significant applications of α-bromoketones is in the stereoconvergent cross-coupling with organometallic reagents to form α-aryl ketones with high enantioselectivity. A notable example is the nickel-catalyzed Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents. This method allows for the construction of chiral tertiary stereocenters, which are important structural motifs in many biologically active molecules.

Reaction Principle:

A chiral nickel-pybox catalyst facilitates the enantioselective cross-coupling of a racemic α-bromoketone with an arylzinc reagent. The reaction proceeds under mild conditions and can tolerate a variety of functional groups on the arylating agent.

Quantitative Data Summary:

The following table summarizes the results for the nickel-catalyzed α-arylation of 2-bromopropiophenone (B137518) with various arylzinc reagents, a reaction analogous to what might be expected with this compound.

EntryArylating Agent (ArZnI)ProductYield (%)ee (%)
1Phenylzinc iodide2-phenylpropiophenone8592
24-Methoxyphenylzinc iodide2-(4-methoxyphenyl)propiophenone8293
34-Chlorophenylzinc iodide2-(4-chlorophenyl)propiophenone7891
42-Naphthylzinc iodide2-(2-naphthyl)propiophenone8890

Experimental Protocol: General Procedure for Nickel-Catalyzed Asymmetric α-Arylation

Materials:

  • Racemic α-bromoketone (e.g., 2-bromopropiophenone as an analog for this compound) (1.0 mmol)

  • Arylzinc iodide (1.3 mmol)

  • NiCl₂·glyme (0.05 mmol)

  • Chiral ligand (e.g., (+)-pybox) (0.065 mmol)

  • Anhydrous glyme (13.5 mL)

  • Anhydrous THF

  • Argon atmosphere

Procedure:

  • To an oven-dried 50-mL flask under an argon atmosphere, add NiCl₂·glyme (11.0 mg, 0.050 mmol) and the chiral pybox ligand (29.9 mg, 0.065 mmol).

  • Add the racemic α-bromoketone (1.0 mmol) followed by anhydrous glyme (13.5 mL).

  • Stir the solution at room temperature for 20 minutes, then cool to -30 °C.

  • In a separate flask, prepare the arylzinc iodide solution.

  • Add the suspension of the arylzinc iodide (1.3 mmol in 6.5 mL THF) dropwise to the reaction mixture over 3 minutes.

  • Stir the reaction at -30 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Logical Workflow for Ni-Catalyzed α-Arylation

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_Ni NiCl2·glyme and Chiral Ligand mix Mix Catalyst and Substrate Solution (-30 °C) prep_Ni->mix prep_bromo Racemic α-Bromoketone in Glyme prep_bromo->mix prep_aryl Arylzinc Reagent in THF add_aryl Add Arylzinc Reagent prep_aryl->add_aryl mix->add_aryl react Stir at -30 °C for 4h add_aryl->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Enantioenriched α-Aryl Ketone purify->product

Caption: Workflow for Ni-catalyzed asymmetric α-arylation.

Application Note 2: Organocatalytic Asymmetric α-Bromination

α-Bromoketones can be synthesized with high enantioselectivity from their corresponding parent ketones using chiral organocatalysts. This approach avoids the use of transition metals and often employs readily available and environmentally benign catalysts. Chiral secondary amines, such as derivatives of proline, are commonly used to catalyze these reactions.

Reaction Principle:

A chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic bromine source (e.g., N-bromosuccinimide, NBS) in an enantioselective manner. Hydrolysis of the resulting α-bromoiminium ion furnishes the α-bromoketone and regenerates the catalyst.

Quantitative Data Summary:

The following table presents data for the organocatalytic α-bromination of cyclohexanone (B45756), a representative cyclic ketone.

EntryCatalystBrominating AgentSolventYield (%)ee (%)
1(S)-Diphenylprolinol silyl (B83357) etherNBSCH₂Cl₂8592
2(S)-2-(Triflylaminomethyl)pyrrolidineNBSToluene9094
3C₂-symmetric imidazolidineNBSDioxane8890

Experimental Protocol: General Procedure for Organocatalytic Asymmetric α-Bromination

Materials:

  • Ketone (e.g., cyclohexanone as an analog for heptan-4-one) (1.0 mmol)

  • Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Anhydrous solvent (e.g., CH₂Cl₂) (5 mL)

  • Argon atmosphere

Procedure:

  • To a flame-dried reaction vial under an argon atmosphere, add the ketone (1.0 mmol) and the chiral organocatalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and cool the mixture to 0 °C.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for the time required to achieve full conversion (monitored by TLC or GC).

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the enantioenriched α-bromoketone.

Catalytic Cycle for Organocatalytic α-Bromination

G ketone Ketone enamine Enamine Intermediate ketone->enamine + Catalyst - H2O catalyst Chiral Amine Catalyst bromoiminium α-Bromoiminium Ion enamine->bromoiminium + NBS nbs NBS bromoiminium->catalyst - Succinimide - H+ product α-Bromo Ketone bromoiminium->product + H2O h2o H2O

Caption: Organocatalytic cycle for asymmetric α-bromination.

Conclusion

While direct catalytic applications of this compound are not yet documented in the scientific literature, the general reactivity of the α-bromoketone functional group suggests its potential as a valuable substrate in various catalytic transformations. The provided application notes on nickel-catalyzed asymmetric α-arylation and organocatalytic asymmetric α-bromination of analogous ketones offer robust starting points for researchers interested in exploring the synthetic utility of this compound. These protocols can be adapted and optimized for this specific substrate to potentially unlock new synthetic routes towards valuable chemical entities in the fields of materials science, agrochemicals, and pharmaceuticals. Further investigation into the catalytic transformations of this compound is encouraged to expand the synthetic chemist's toolbox.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Bromoheptan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities in crude this compound may include unreacted 4-heptanone, di-brominated species (e.g., 3,5-dibromoheptan-4-one), residual acid from the bromination reaction (such as HBr), and solvents used in the synthesis and work-up. The presence of these impurities can affect downstream reactions and final product purity.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial aqueous workup is highly recommended. This typically involves washing the crude product with water to remove water-soluble impurities, a mild base like saturated sodium bicarbonate solution to neutralize any residual acid, and finally, a brine wash to aid in the separation of the organic and aqueous layers.

Q3: Which purification technique is most effective for achieving high purity of this compound?

A3: The choice of purification method depends on the impurity profile and the desired final purity.

  • Vacuum distillation is suitable for separating this compound from non-volatile impurities and components with significantly different boiling points. Given its boiling point of 39°C at 1 mmHg, this is a primary method to consider.[1][2]

  • Column chromatography on silica (B1680970) gel is effective for removing impurities with similar boiling points, such as the starting ketone and di-brominated byproducts.

  • Recrystallization is generally less common for this compound as it is a liquid at room temperature, but it could be employed if low-temperature crystallization is an option.

Q4: How can I monitor the purity of this compound during and after purification?

A4: Purity can be assessed using several analytical methods:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities. Commercial suppliers often use GC to determine the assay, which is typically ≥97.5%.[3][4]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of column chromatography and for a qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities.

  • Refractive Index: The refractive index of the purified liquid can be compared to the reported value (1.4580-1.4620 @ 20°C) as a quick purity check.[3][4]

Q5: My purified this compound is a pale yellow color. Is this normal?

A5: Pure this compound is typically described as a clear, colorless to pale yellow liquid.[3][4] A slight yellow tint is generally acceptable. A darker color may indicate the presence of impurities or degradation products. If a colorless product is required, treatment with activated charcoal followed by filtration or another round of purification may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction or significant side product formation.- Product loss during aqueous washes.- Inefficient separation during distillation or chromatography.- Optimize the bromination reaction conditions.- Ensure proper phase separation during washes; back-extract the aqueous layers with a small amount of organic solvent.- For distillation, ensure the vacuum is stable and the column is efficient. For chromatography, optimize the solvent system for better separation.
Product decomposes during distillation - The distillation temperature is too high.- Presence of residual acid causing decomposition.- Use a high-vacuum pump to lower the boiling point.- Ensure the crude product is thoroughly neutralized with a bicarbonate wash before distillation.
Co-elution of impurities during column chromatography - The solvent system (mobile phase) is not optimal.- The column is overloaded with the crude product.- Perform TLC with various solvent systems to find the optimal mobile phase for separation.- Use a larger column or reduce the amount of crude product loaded.
Presence of starting material (4-heptanone) in the final product - Incomplete bromination reaction.- Inefficient separation due to similar physical properties.- Drive the reaction to completion or use a slight excess of the brominating agent.- Use a highly efficient fractional distillation column or optimize the mobile phase for column chromatography to improve separation.
Product appears dark or discolored after purification - Thermal decomposition.- Presence of oxidized impurities.- Purify under an inert atmosphere (e.g., nitrogen or argon).- Consider passing the purified material through a short plug of silica gel or activated charcoal.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound by different methods. Note that these values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Starting Purity (GC) Typical Final Purity (GC) Typical Yield Key Advantages Key Disadvantages
Aqueous Workup 75-85%85-90%>95%Removes acids and water-soluble impurities.Does not remove organic impurities like starting material or byproducts.
Vacuum Distillation 85-90%97-99%70-85%Effective for large quantities and removing non-volatile impurities.Potential for thermal decomposition; may not separate isomers effectively.
Column Chromatography 85-90%>99%60-80%High resolution for separating closely related compounds.Can be time-consuming and requires significant solvent usage.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for any gas evolution to subside, then shake more vigorously. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent. The resulting solution can be concentrated under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude or partially purified this compound in the distillation flask.

  • Slowly and carefully apply vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (e.g., ~39°C at 1 mmHg).[1][2]

  • Monitor the purity of the collected fractions by GC or TLC.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal solvent system should be determined by TLC beforehand.

  • Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Decision_Tree start Crude this compound workup Aqueous Workup start->workup check_purity1 Assess Purity (e.g., GC, TLC) workup->check_purity1 final_product Pure this compound check_purity1->final_product Purity sufficient impurity_profile Impurity Profile? check_purity1->impurity_profile Purity < desired? distillation Vacuum Distillation distillation->final_product chromatography Column Chromatography chromatography->final_product impurity_profile->distillation Boiling point differences impurity_profile->chromatography Polarity differences

Caption: Decision tree for selecting a purification method.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Product aqueous_wash Aqueous Wash (Water, Bicarbonate, Brine) crude_product->aqueous_wash drying Dry Organic Layer (e.g., MgSO4) aqueous_wash->drying separation Distillation or Chromatography drying->separation purity_check Purity Assessment (GC, NMR, Refractive Index) separation->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for purification.

References

Common side products in the synthesis of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoheptan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the direct bromination of heptan-4-one. This reaction can be catalyzed by either acid or base, with each condition influencing the regioselectivity of the bromination.

Q2: What are the most common side products observed during the synthesis of this compound?

A2: The primary side products include the regioisomeric 5-bromoheptan-4-one, polybrominated species such as 3,3-dibromoheptan-4-one and 3,5-dibromoheptan-4-one, and elimination products like hept-2-en-4-one. The formation of these side products is highly dependent on the reaction conditions.

Q3: How do reaction conditions affect the formation of side products?

A3: Under acidic conditions, bromination tends to occur at the more substituted α-carbon, favoring the formation of this compound. However, prolonged reaction times or excess bromine can lead to polybromination. Basic conditions, on the other hand, favor bromination at the less substituted α-carbon, which in the case of heptan-4-one would still be the 3-position due to the symmetry of the starting material. However, base-catalyzed reactions are more prone to polybromination and subsequent elimination reactions.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a colorless to pale yellow liquid. The presence of a significant color may indicate impurities, such as residual bromine or degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the stoichiometry of bromine and the reaction temperature. - Optimize the extraction and purification steps to minimize product loss.
Presence of significant amounts of 5-bromoheptan-4-one - While acid-catalyzed bromination favors the 3-position, some formation of the 5-bromo isomer can occur.- Use a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer higher selectivity. - Optimize the reaction temperature and catalyst to favor the kinetic product.
Formation of polybrominated products - Use of excess bromine. - Prolonged reaction time.- Use a stoichiometric amount of bromine or slightly less. - Add the bromine slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely and quench it once the starting material is consumed.
Presence of α,β-unsaturated ketone (hept-2-en-4-one) - Elimination of HBr from the product, often promoted by base or heat.- Use mild reaction conditions and avoid high temperatures during the reaction and workup. - If a base is used for neutralization, perform the washing steps at low temperatures and quickly. - Purification by distillation should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.
Dark coloration of the product - Residual bromine. - Product degradation.- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any unreacted bromine. - Purify the product promptly after synthesis to remove impurities that may catalyze degradation.

Data Presentation: Common Side Products and Influencing Factors

Side ProductStructureFormation Favored By
5-Bromoheptan-4-oneCCCC(Br)C(=O)CCThermodynamic control, higher reaction temperatures.
3,3-Dibromoheptan-4-oneCCCC(=O)C(Br)(Br)CCExcess bromine, especially under basic conditions.
3,5-Dibromoheptan-4-oneCCC(Br)C(=O)C(Br)CCExcess bromine and prolonged reaction times.
Hept-2-en-4-oneCCCC(=O)C=CCCBasic conditions, high temperatures.

Experimental Protocols

Acid-Catalyzed Bromination of Heptan-4-one (Generalized Protocol)

Materials:

  • Heptan-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one in glacial acetic acid.

  • Cool the flask in an ice bath with stirring.

  • Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of heptan-4-one over a period of 30-60 minutes. The reddish-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

  • Transfer the mixture to a separatory funnel. If any bromine color persists, add a few drops of saturated sodium bisulfite solution until the color disappears.

  • Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Heptan4one Heptan-4-one Enol Enol Intermediate Heptan4one->Enol H⁺ or OH⁻ Product This compound (Desired Product) Enol->Product + Br₂ SideProduct1 5-Bromoheptan-4-one (Regioisomer) Enol->SideProduct1 + Br₂ (Thermodynamic Control) SideProduct2 Polybrominated Products Product->SideProduct2 + Br₂ (Excess) SideProduct3 Hept-2-en-4-one (Elimination Product) Product->SideProduct3 - HBr (Base/Heat)

Caption: Synthesis of this compound and formation of common side products.

Optimizing reaction conditions for the synthesis of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Bromoheptan-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the alpha-bromination of heptan-4-one. This reaction involves the selective substitution of a hydrogen atom on the carbon adjacent (alpha) to the carbonyl group with a bromine atom. The reaction is commonly carried out using a brominating agent in the presence of an acid catalyst.

Q2: What are the common reagents and solvents used for this synthesis?

  • Starting Material: Heptan-4-one

  • Brominating Agents: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are frequently used.

  • Acid Catalysts: Acetic acid (AcOH) or hydrobromic acid (HBr) are common choices to facilitate the reaction.

  • Solvents: Acetic acid can often serve as both the catalyst and the solvent. Other inert solvents like dichloromethane (B109758) (DCM) or diethyl ether may also be used.

Q3: What is the mechanism of the acid-catalyzed bromination of heptan-4-one?

Under acidic conditions, the reaction proceeds through the formation of an enol intermediate. The acid protonates the carbonyl oxygen, making the alpha-protons more acidic and facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (from Br₂ or NBS) to form the alpha-bromo ketone.

Q4: What are the main potential side reactions and byproducts?

The primary side reaction of concern is polybromination , particularly the formation of 3,3-dibromoheptan-4-one and 3,5-dibromoheptan-4-one. Over-reaction due to excess brominating agent or prolonged reaction times can lead to these undesired byproducts. Other potential impurities can include unreacted heptan-4-one.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v), can be used to separate the starting material (heptan-4-one) from the product (this compound) and any byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a potassium permanganate (B83412) stain.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient acid catalyst. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh bottle of brominating agent. 2. Ensure the correct stoichiometry of the acid catalyst is used. 3. Gradually increase the reaction temperature while monitoring by TLC. 4. Extend the reaction time, checking for product formation periodically with TLC.
Formation of Multiple Products (Polybromination) 1. Excess brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. Add it dropwise to the reaction mixture. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Maintain a controlled, lower temperature during the addition of the brominating agent and throughout the reaction.
Product Decomposition during Workup or Purification 1. Presence of residual acid or base. 2. High temperatures during solvent removal or distillation. 3. Prolonged contact with silica gel during column chromatography.1. Neutralize the reaction mixture carefully during workup. Wash the organic layer thoroughly with water and brine. 2. Use a rotary evaporator at a low temperature to remove the solvent. If distillation is necessary, perform it under reduced pressure. 3. If column chromatography is required, use a less polar eluent system and run the column quickly. Alternatively, consider other purification methods like distillation.
Difficulty in Purifying the Product 1. Similar polarities of the product and byproducts. 2. The product is an oil and difficult to crystallize.1. For column chromatography, try different solvent systems to achieve better separation. 2. Fractional distillation under reduced pressure is often the most effective method for purifying liquid alpha-bromo ketones.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Heptan-4-one

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate (B1220275) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

ParameterRecommended Condition
Stoichiometry Heptan-4-one : Br₂ (1 : 1.05)
Temperature 0-10 °C during addition, then room temperature
Reaction Time 1-3 hours (monitor by TLC)
Workup Quench with Na₂S₂O₃, neutralize with NaHCO₃
Purification Vacuum Distillation

Note: Specific yield data for this reaction can vary significantly based on the exact conditions and scale. Researchers should aim for yields in the range of 70-90% based on optimized procedures for similar ketones.

Visualizations

Reaction Workflow

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup cluster_3 Purification A Dissolve Heptan-4-one in Acetic Acid B Cool to 0-5 °C A->B C Slowly add Br2 in Acetic Acid B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Na2S2O3 E->F G Neutralize with NaHCO3 F->G H Extract with DCM G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K K J->K Pure this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Common Issues cluster_A Low Yield Solutions cluster_B Polybromination Solutions cluster_C Decomposition Solutions A Low Yield A1 Check Reagent Activity A->A1 A2 Optimize Temperature A->A2 A3 Increase Reaction Time A->A3 B Polybromination B1 Control Stoichiometry B->B1 B2 Monitor Reaction Closely B->B2 B3 Lower Reaction Temperature B->B3 C Product Decomposition C1 Neutralize Thoroughly C->C1 C2 Use Low Temperature Purification C->C2 C3 Minimize Silica Gel Contact C->C3

Caption: A diagram outlining troubleshooting strategies for common problems encountered during the synthesis.

Troubleshooting guide for reactions involving 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromoheptan-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in nucleophilic substitution reactions with this compound can stem from several factors, including steric hindrance, side reactions, and improper reaction conditions. Here is a breakdown of potential causes and solutions:

  • Steric Hindrance: The bromine atom is at the 3-position, adjacent to a carbonyl group and flanked by alkyl chains, which can sterically hinder the approach of the nucleophile.

    • Solution: Consider using a less bulky nucleophile if possible. Increasing the reaction temperature can also help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.

  • Side Reactions:

    • Elimination (Dehydrobromination): The presence of a strong, bulky base can promote the elimination of HBr, leading to the formation of hept-2-en-4-one (B14161202) or hept-3-en-4-one.

    • Favorskii Rearrangement: With certain bases (e.g., alkoxides), a Favorskii rearrangement can occur, leading to the formation of carboxylic acid derivatives instead of the desired substitution product.[1][2]

    • Enolate Formation: The protons alpha to the carbonyl group are acidic. A strong base can deprotonate at the C2 or C5 position, leading to the formation of an enolate which can then participate in other reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For S(_N)2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetone (B3395972) is generally preferred as it solvates the cation of the nucleophilic salt, leaving the anion more nucleophilic.

    • Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination over substitution. The optimal temperature should be determined empirically, starting at room temperature and gradually increasing if necessary.

    • Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of This compound and Nucleophile start->check_purity side_reactions Analyze Crude Mixture for Side Products (GC-MS, NMR) check_purity->side_reactions elimination Elimination Products (Heptenones) Detected side_reactions->elimination favorskii Favorskii Products (Carboxylic Acid Derivatives) Detected side_reactions->favorskii no_reaction Starting Material Unchanged side_reactions->no_reaction change_base Use a Weaker or Non-nucleophilic Base elimination->change_base lower_temp Lower Reaction Temperature elimination->lower_temp favorskii->change_base change_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) no_reaction->change_solvent increase_temp Increase Reaction Temperature Cautiously no_reaction->increase_temp optimize_conditions Optimize Reaction Conditions solution Improved Yield optimize_conditions->solution change_base->optimize_conditions lower_temp->optimize_conditions change_solvent->optimize_conditions increase_temp->optimize_conditions

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Issue 2: Formation of Multiple Products

Question: My reaction with this compound is giving me a mixture of products that are difficult to separate. What are the likely side products and how can I improve the selectivity?

Answer:

The formation of multiple products is a common issue when working with α-bromo ketones. The primary side products often arise from competing reaction pathways.

  • Potential Side Products:

    • Positional Isomers: If the nucleophile can react at either the C3 or C5 position (after enolization and rearrangement), a mixture of isomers can be formed.

    • Dibromination Products: If the starting material was prepared by bromination of heptan-4-one, there might be traces of 2,3-dibromoheptan-4-one or 3,5-dibromoheptan-4-one, which will lead to corresponding byproducts.

    • Elimination Products: As mentioned previously, hept-2-en-4-one and hept-3-en-4-one are common elimination byproducts.[3]

    • Favorskii Rearrangement Products: Carboxylic acids or their derivatives can be formed in the presence of a base.[4]

  • Improving Selectivity:

    • Control of Basicity: Use a base that is strong enough to facilitate the desired reaction but not so strong as to promote side reactions. For example, for simple substitution, a mild inorganic base like K₂CO₃ might be sufficient.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

    • Order of Addition: Slowly adding the base or the this compound to the reaction mixture can help to maintain a low concentration of the reactive species and suppress side reactions.

Table 1: Common Side Products and Suggested Control Measures

Side ProductPotential CauseSuggested Control Measures
Hept-2-en-4-one / Hept-3-en-4-oneStrong or bulky base, high temperatureUse a weaker, non-hindered base; lower the reaction temperature.
2-Propylbutanoic acid derivativesFavorskii rearrangement with a strong base (e.g., alkoxide)Use a non-basic nucleophile or a milder base; avoid alkoxide bases if substitution is desired.
Di-substituted productsPresence of dibrominated impuritiesPurify the starting this compound before use.
Isomeric substitution productsReaction at different nucleophilic sitesControl reaction kinetics (lower temperature) and choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored?

A1: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It can be sensitive to light and moisture. Over time, it may decompose, releasing HBr. It should be stored in a tightly sealed, amber glass bottle in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Q2: I am having trouble with the purification of my product from the reaction mixture containing unreacted this compound. Any suggestions?

A2: Purification can be challenging due to the similar polarities of the starting material and many of its products.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can be effective.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the starting material, vacuum distillation can be a viable option.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: Can I use Grignard reagents with this compound?

A3: The use of Grignard reagents with this compound is complex. The Grignard reagent can act as a nucleophile and attack the carbonyl carbon. However, it can also act as a base, leading to enolization and other side reactions. Furthermore, there is the possibility of halogen-metal exchange. If the goal is to add an alkyl group to the carbonyl, protecting the carbonyl group before introducing the Grignard reagent might be a necessary strategy.

Reaction Pathway with Grignard Reagent

grignard_reaction start This compound + Grignard Reagent (R-MgX) path1 Nucleophilic Attack on Carbonyl start->path1 path2 Base-promoted Enolization start->path2 path3 Halogen-Metal Exchange start->path3 product1 Tertiary Alcohol path1->product1 product2 Magnesium Enolate path2->product2 product3 Enolate Grignard path3->product3

Caption: Competing reaction pathways of this compound with a Grignard reagent.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding α-amino ketone.

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Amine (2.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Standard workup and purification equipment

  • Procedure:

    • To a round-bottom flask, add the amine, potassium carbonate, and acetonitrile.

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Table 2: Typical Reaction Parameters

ParameterValue
Temperature82 °C (refluxing acetonitrile)
Reaction Time4-24 hours (monitor by TLC/GC)
SolventAcetonitrile, DMF, or THF
BaseK₂CO₃, NaHCO₃, or a non-nucleophilic organic base
Typical Yield60-85%

Protocol 2: Favorskii Rearrangement

This protocol outlines the procedure for the Favorskii rearrangement of this compound to form a derivative of 2-propylbutanoic acid.[1][6]

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Sodium methoxide (B1231860) (NaOMe) (1.2 eq)

    • Anhydrous methanol (B129727) (solvent)

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Standard workup and purification equipment

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol in a round-bottom flask and cool it in an ice bath.

    • Slowly add a solution of this compound in methanol to the cooled sodium methoxide solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and neutralize with aqueous HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting methyl 2-propylbutanoate can be purified by distillation.

Favorskii Rearrangement Mechanism

favorskii_mechanism start This compound enolate Enolate Formation (Base abstracts α-proton) start->enolate NaOMe cyclopropanone Intramolecular Sₙ2 (Formation of Cyclopropanone intermediate) enolate->cyclopropanone nucleophilic_attack Nucleophilic Attack (Methoxide attacks carbonyl) cyclopropanone->nucleophilic_attack MeO⁻ ring_opening Ring Opening (Forms stable carbanion) nucleophilic_attack->ring_opening protonation Protonation (from solvent) ring_opening->protonation MeOH product Methyl 2-propylbutanoate protonation->product

Caption: Simplified mechanism of the Favorskii rearrangement of this compound.

References

Stability and degradation pathways of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromoheptan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The most common sign of degradation is a discoloration of the compound, which may turn yellow or brown.[1] This is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, pungent odor.[1] Over time, the formation of solid precipitates or an oily appearance in a previously solid sample can also indicate decomposition.

Q2: What are the main factors that cause this compound to degrade?

A2: this compound, as an α-bromo ketone, is susceptible to degradation from several factors:

  • Moisture: Water can lead to hydrolysis of the compound.

  • Light: Exposure to UV-visible light can initiate photolytic degradation.[1]

  • Elevated Temperatures: Heat can accelerate the rate of decomposition.

  • Bases: The presence of bases can catalyze dehydrobromination.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry environment.[1] The recommended storage conditions are in a tightly sealed, amber glass bottle with a PTFE-lined cap to protect it from light and moisture.[1] For long-term storage, refrigeration at 2°C to 8°C is advisable to slow down potential degradation pathways.[1]

Q4: My this compound has turned yellow. Can I still use it?

A4: A yellow discoloration indicates that some level of degradation has occurred, likely through the liberation of HBr.[1] The presence of this acidic impurity can catalyze further decomposition.[1] For sensitive applications, it is recommended to purify the compound before use, for example, by distillation or chromatography. For less sensitive reactions, the material might still be usable, but it is advisable to first perform a small-scale test reaction.

Q5: Are there any known stabilizers for α-bromo ketones like this compound?

A5: For some α-monohalogenated aliphatic ketones, the addition of a very small amount of water (0.1% to 0.5% by weight) has been shown to inhibit decomposition and discoloration during storage.[1] This is a counterintuitive finding, as water can also cause hydrolysis, but for certain compounds, this small amount of water can extend shelf life.[1] This approach is most effective with freshly prepared and distilled material.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound in Storage
  • Observation: The compound, which was initially colorless to pale yellow, has turned significantly yellow or brown in a short period.

  • Possible Causes:

    • Improper storage container allowing light exposure.

    • Exposure to moisture from the atmosphere due to a poorly sealed container.

    • Storage at an elevated temperature.

    • Contamination with basic residues in the storage container.

  • Solutions:

    • Transfer the compound to a clean, dry, amber glass bottle with a PTFE-lined cap.

    • Ensure the container is tightly sealed after each use.

    • Store the bottle in a refrigerator (2-8 °C).

    • If contamination is suspected, purify the material before storage.

Issue 2: Inconsistent Results in Reactions Involving this compound
  • Observation: Reactions using this compound are giving variable yields or unexpected byproducts.

  • Possible Causes:

    • The starting material has partially degraded, and the actual concentration of the active compound is lower than assumed.

    • Degradation products, such as HBr or hept-2-en-4-one, are interfering with the reaction.

  • Solutions:

    • Assess the purity of the this compound using techniques like GC-MS or NMR before use.

    • Purify the compound if significant degradation is detected.

    • Consider using a freshly opened or purified batch of the reagent for critical experiments.

Stability and Degradation Data

Table 1: Representative Stability of a Typical Aliphatic α-Bromo Ketone under Various Conditions

ConditionDurationTemperatureAnalyte Remaining (%)Major Degradation Product(s)
Hydrolytic
0.1 M HCl24 hours60 °C92%Heptan-3,4-dione
Water24 hours60 °C95%3-Hydroxyheptan-4-one
0.1 M NaOH4 hours25 °C15%Hept-2-en-4-one
Oxidative
3% H₂O₂24 hours25 °C88%Various oxidized species
Photolytic
UV Light (254 nm)8 hours25 °C75%Hept-2-en-4-one, radical recombination products
Thermal
Solid State7 days80 °C65%Hept-2-en-4-one, polymeric material

Note: This data is illustrative for a typical aliphatic α-bromo ketone and should be used as a general guide. Actual degradation rates for this compound may vary.

Degradation Pathways

The primary degradation pathways for this compound are dehydrobromination and hydrolysis. Photodegradation can also occur, leading to radical intermediates.

Degradation Pathways of this compound Degradation Pathways of this compound This compound This compound Hept-2-en-4-one Hept-2-en-4-one This compound->Hept-2-en-4-one Dehydrobromination (Base, Heat) 3-Hydroxyheptan-4-one 3-Hydroxyheptan-4-one This compound->3-Hydroxyheptan-4-one Hydrolysis (Water) Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photolysis (UV Light) Radical Intermediates->Hept-2-en-4-one Further Products Further Products Radical Intermediates->Further Products

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 7 days. Dissolve a known amount in the solvent before analysis.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating method, such as GC-MS or HPLC-UV.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound.

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 25°C) Stock->Base Neutral Neutral (Water, 60°C) Stock->Neutral Oxidative Oxidative (3% H₂O₂, 25°C) Stock->Oxidative Photo Photolytic (UV 254nm, 25°C) Stock->Photo Thermal Thermal (Solid, 80°C) Stock->Thermal Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Photo->Neutralize Thermal->Neutralize Analyze Analyze by HPLC/GC-MS Neutralize->Analyze Evaluate Evaluate Data (Compare to Control) Analyze->Evaluate

References

Technical Support Center: Synthesis of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromoheptan-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from heptan-4-one is typically achieved through an acid-catalyzed α-bromination reaction. The mechanism involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form a nucleophilic enol intermediate. This enol then attacks a bromine source, leading to the formation of the α-bromo ketone.

Q2: Which brominating agents are suitable for this synthesis?

A2: Common brominating agents for α-bromination of ketones include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent can influence the reaction conditions and selectivity.

Q3: What are the potential side products in this reaction?

A3: The primary side product of concern is the dibrominated species, 3,5-dibromoheptan-4-one. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Other potential impurities may arise from incomplete reaction or side reactions involving the solvent.

Q4: How does reaction control (kinetic vs. thermodynamic) affect the product distribution?

A4: In the bromination of unsymmetrical ketones like heptan-4-one, two different enols can form, leading to isomeric products. The reaction can be under either kinetic or thermodynamic control.

  • Kinetic control (lower temperatures, strong non-nucleophilic base) favors the formation of the less substituted enolate, which would lead to bromination at the C5 position.

  • Thermodynamic control (higher temperatures, weaker base, longer reaction times) favors the more substituted and more stable enolate, leading to the desired this compound. For acid-catalyzed bromination, the reaction typically proceeds under thermodynamic control, favoring the more stable enol intermediate.

Q5: What purification methods are effective for isolating this compound?

A5: The crude product can be purified by several methods. A common approach involves an aqueous workup to remove the acid catalyst and any water-soluble byproducts. This is typically followed by distillation under reduced pressure or column chromatography to isolate the pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (heptan-4-one) 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Inactive brominating agent.1. Increase the amount of acid catalyst (e.g., acetic acid, HBr). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Use a fresh bottle of the brominating agent. If using NBS, ensure it has been stored properly.
Formation of significant amounts of dibrominated product 1. Excess of brominating agent. 2. Prolonged reaction time.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction is too slow 1. Low reaction temperature. 2. Insufficient catalyst.1. Increase the reaction temperature in increments of 5-10°C. 2. Add a small amount of additional acid catalyst.
Product decomposes during distillation 1. High distillation temperature. 2. Presence of residual acid.1. Use a high-vacuum pump to lower the boiling point of the product. 2. Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of acid before distillation.
Difficulty in separating the product from the starting material The boiling points of heptan-4-one and this compound may be close.Use fractional distillation or optimize column chromatography conditions (e.g., try different solvent systems).

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination using Elemental Bromine

This protocol is a general procedure for the α-bromination of a ketone and may require optimization for the synthesis of this compound.

Materials:

  • Heptan-4-one

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Bisulfite Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

While specific yield data for the synthesis of this compound is not extensively reported in the literature, a patent for GPR120 receptor agonists mentions its synthesis with a reported yield.

Reactant Product Yield Reference
Heptan-4-oneThis compound88.1%US8476308B2

Note: The patent does not provide a detailed experimental protocol for this specific synthesis.

Visualizations

General Workflow for α-Bromination of Heptan-4-one

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Heptan-4-one + Brominating Agent (Br2 or NBS) C Reaction Mixture A->C B Acid Catalyst (e.g., Acetic Acid) B->C D Quench with Water C->D E Solvent Extraction D->E F Wash with NaHCO3/NaHSO3 E->F G Drying (e.g., MgSO4) F->G H Solvent Removal G->H I Vacuum Distillation or Column Chromatography H->I J Pure this compound I->J

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions_B Solutions for Incomplete Reaction cluster_solutions_C Solutions for Side Reactions cluster_solutions_D Solutions for Product Loss A Low Yield of This compound B Incomplete Reaction A->B C Side Reactions (e.g., Dibromination) A->C D Product Loss during Workup/Purification A->D B1 Increase Reaction Time B->B1 B2 Increase Temperature B->B2 B3 Increase Catalyst Amount B->B3 C1 Use Stoichiometric Brominating Agent C->C1 C2 Monitor Reaction Closely C->C2 D1 Optimize Extraction D->D1 D2 Optimize Purification (e.g., Vacuum Distillation) D->D2

Caption: Troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Bromoheptan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which usually involves the bromination of heptan-4-one. These impurities can include:

  • Unreacted Heptan-4-one: The starting material may not have fully reacted.

  • Dibrominated Products: Over-bromination can lead to the formation of 3,3-dibromoheptan-4-one and other polybrominated species.

  • Regioisomers: Bromination at other positions, such as 5-bromoheptan-4-one, can occur, although bromination at the alpha-position is generally favored under kinetic control.

  • Residual Acid: Acid catalysts (e.g., HBr) used in the bromination reaction may remain.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., acetic acid, dichloromethane) may be present.

  • Decomposition Products: Alpha-bromoketones can be unstable and may decompose upon prolonged heating or exposure to basic conditions.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is a clear, colorless to pale yellow liquid.[1] A darker color may indicate the presence of impurities or decomposition products.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and is useful for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the ketone carbonyl group and the carbon-bromine bond.

Troubleshooting Guides

Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for separating this compound from less volatile or more volatile impurities. Due to the relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is recommended.

Q4: My this compound seems to be decomposing during distillation, what should I do?

A4: Decomposition during distillation is a common issue with alpha-bromoketones. Here are some troubleshooting steps:

  • Reduce the Pressure: Lowering the vacuum will decrease the boiling point and minimize thermal stress on the compound.

  • Decrease the Pot Temperature: Use a heating mantle with a stirrer and ensure the temperature is as low as possible to maintain a steady distillation rate.

  • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

  • Ensure the System is Dry: Moisture can lead to the formation of hydrobromic acid (HBr), which can catalyze decomposition.

Q5: The separation of impurities during distillation is poor. How can I improve it?

A5: Poor separation can be addressed by:

  • Using a Fractionating Column: A Vigreux or packed column increases the number of theoretical plates and improves separation efficiency.

  • Controlling the Distillation Rate: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases, leading to better separation.

  • Insulating the Column: Wrapping the column with glass wool or aluminum foil minimizes heat loss and maintains the temperature gradient.

Column Chromatography

Column chromatography is effective for removing non-volatile impurities and closely related isomers.

Q6: What is a good starting solvent system for column chromatography of this compound?

A6: A good starting point for a non-polar compound like this compound on silica (B1680970) gel is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.

Q7: The compound is streaking on the TLC plate and the column. What could be the cause?

A7: Streaking is often caused by the compound being too polar for the solvent system or due to acidity.

  • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Deactivate the Silica Gel: If the compound is acid-sensitive, you can use silica gel that has been treated with a small amount of a base like triethylamine (B128534) (typically 1% in the eluent) to neutralize acidic sites.

Q8: My compound is not eluting from the column. What should I do?

A8: If the compound is not eluting, the solvent system is likely not polar enough.

  • Gradually Increase Solvent Polarity: Increase the percentage of the more polar solvent in your eluent mixture. A gradual increase is important to ensure good separation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol outlines a general procedure for the purification of this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Attach the flask to the fractionating column and the rest of the distillation apparatus.

  • Begin to evacuate the system slowly to the desired pressure.

  • Once the desired vacuum is stable, begin to heat the distillation flask gently.

  • Collect a forerun fraction, which will contain any low-boiling impurities.

  • Increase the temperature gradually and collect the main fraction at the expected boiling point of this compound (e.g., 39°C at 1 mmHg).

  • Stop the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Protocol 2: Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities in Crude this compound and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
Heptan-4-oneC₇H₁₄O114.19144Unreacted starting material.
3,3-Dibromoheptan-4-oneC₇H₁₂Br₂O271.98> Boiling point of productProduct of over-bromination.
5-Bromoheptan-4-oneC₇H₁₃BrO193.08Similar to productRegioisomer.
Acetic AcidC₂H₄O₂60.05118Common solvent/byproduct from some bromination reactions.
DichloromethaneCH₂Cl₂84.9339.6Common extraction solvent.

Table 2: Analytical Data for Purity Assessment of this compound

Analytical MethodParameterExpected Result for Pure this compound
GC-MS Retention TimeDependent on column and conditions.
Mass Spectrum (EI)m/z fragments corresponding to the structure of this compound.
¹H NMR Chemical Shift (ppm)Protons alpha to the carbonyl and bromine will be deshielded.
¹³C NMR Chemical Shift (ppm)Carbonyl carbon signal will be significantly downfield.
IR Spectroscopy Wavenumber (cm⁻¹)Strong C=O stretch around 1715 cm⁻¹.

Mandatory Visualization

experimental_workflow crude Crude this compound workup Aqueous Workup (Wash with NaHCO₃, Na₂S₂O₃, Brine) crude->workup distillation Fractional Vacuum Distillation workup->distillation For volatile impurities chromatography Column Chromatography workup->chromatography For non-volatile impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

column_chromatography_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) packing 2. Pack Column (Silica Gel Slurry) tlc->packing loading 3. Load Sample packing->loading elution 4. Elute with Solvent loading->elution collection 5. Collect Fractions elution->collection fraction_tlc 6. Monitor Fractions by TLC collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Evaporate Solvent combine->evaporation pure_product Purified Product evaporation->pure_product

Caption: Detailed workflow for purification by column chromatography.

References

Challenges in the handling and storage of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and use of 3-Bromoheptan-4-one in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Due to its properties as an alpha-bromo ketone, it is considered a lachrymator, meaning it can cause tearing and irritation to the respiratory tract.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Exposure to moisture, light, and heat can accelerate decomposition. For long-term storage, refrigeration is recommended.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways for alpha-bromo ketones like this compound are:

  • Dehydrobromination: This elimination reaction, often catalyzed by bases, results in the formation of an α,β-unsaturated ketone (hept-2-en-4-one) and hydrogen bromide (HBr).[2]

  • Hydrolysis: Reaction with water can lead to the formation of the corresponding α-hydroxy ketone (3-hydroxyheptan-4-one) and HBr.[2]

Q4: What are some common signs of this compound decomposition?

A4: Decomposition of this compound may be indicated by a change in color (e.g., developing a yellow or brown tint), the evolution of hydrogen bromide gas (a sharp, acrid odor), or a change in the physical state.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step
Degradation of this compound Use freshly opened or purified this compound. Ensure the reagent has been stored correctly. Consider analyzing the starting material by GC-MS or NMR to check for impurities.
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen).
Side Reactions (e.g., Elimination) Use a non-nucleophilic, sterically hindered base if a base is required. Lowering the reaction temperature may also favor substitution over elimination.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants. An excess of the nucleophile is often used to drive the reaction to completion.
Issue 2: Unexpected Side Products in Favorskii Rearrangement
Potential Cause Troubleshooting Step
Formation of α,β-unsaturated ketone This can occur via dehydrobromination, especially with stronger or sterically unhindered bases. Use a weaker base or a bulkier alkoxide. Ensure the reaction is run at the recommended temperature.
Incomplete Reaction Ensure sufficient base is used to both deprotonate the α'-carbon and act as the nucleophile.[3] Reaction times may need to be extended.
"Benzylic-like" Rearrangement While less common for acyclic ketones without α'-hydrogens, alternative rearrangement pathways can occur.[4] Confirm the structure of the product by spectroscopic methods.
Issue 3: Difficulty in Purification of the Product
Potential Cause Troubleshooting Step
Co-elution of Product and Starting Material Alpha-bromo ketones and their corresponding ketones can have similar polarities, making chromatographic separation difficult.[5] Optimize the solvent system for column chromatography (e.g., using a less polar eluent).
Decomposition on Silica (B1680970) Gel The acidic nature of silica gel can promote the degradation of some sensitive compounds. Consider using a different stationary phase (e.g., alumina) or purifying by distillation under reduced pressure.
Product is an Oil and Difficult to Crystallize Impurities can prevent crystallization.[5] Attempt purification by column chromatography or distillation first. Seeding with a small crystal of the pure product may induce crystallization.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃BrO[6]
Molecular Weight 193.08 g/mol [6]
Boiling Point 39 °C at 1 mmHg[7]
Density 1.248 g/cm³[7]
Refractive Index 1.4580[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a nucleophilic substitution reaction using this compound.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (1.2 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF, acetonitrile).

  • Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at the desired temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks. The mass spectrum can be used to confirm the identity of the main peak and potential degradation products.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store Store in a cool, dry, dark place under inert atmosphere Use_PPE Wear appropriate PPE: - Gloves - Goggles - Lab coat Store->Use_PPE Before Use Fume_Hood Handle in a well-ventilated fume hood Use_PPE->Fume_Hood Waste Dispose of as hazardous waste according to regulations Fume_Hood->Waste After Use

Caption: Recommended workflow for handling and storage of this compound.

Troubleshooting_Low_Yield Start Low Yield in Reaction Check_Reagent Check Purity of This compound Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Workup and Purification Start->Check_Workup Degraded Reagent Degraded? Check_Reagent->Degraded Moisture Moisture Present? Check_Conditions->Moisture Side_Reaction Side Reaction Occurring? Check_Conditions->Side_Reaction Purify_Reagent Purify or Use Fresh Reagent Degraded->Purify_Reagent Yes Dry_Solvents Use Anhydrous Conditions Moisture->Dry_Solvents Yes Optimize_Conditions Optimize Temperature/Base Side_Reaction->Optimize_Conditions Yes

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Overcoming Low Reactivity of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-Bromoheptan-4-one in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting low reactivity in my nucleophilic substitution reaction?

A1: The low reactivity of this compound in nucleophilic substitution (SN2) reactions is primarily attributed to significant steric hindrance around the electrophilic α-carbon. This carbon is bonded to a propyl group, an ethyl group, a bromine atom, and the carbonyl group, creating a crowded environment that impedes the backside attack required for an SN2 mechanism.[1] Additionally, the choice of nucleophile, solvent, and reaction temperature can significantly impact the reaction rate.

Q2: What are the key factors that I should consider to improve the yield and reaction rate?

A2: To enhance the reactivity of this compound, consider the following factors:

  • Nucleophile Selection: Employ strong, yet sterically unhindered, nucleophiles. Nucleophilicity is crucial for attacking the sterically congested carbon center.

  • Solvent Choice: Utilize polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid potential side reactions or decomposition.

  • Leaving Group: Bromine is a good leaving group. For analogous substrates, switching from a chloro to a bromo substituent can improve reaction rates.[2]

Q3: Are there alternative reaction pathways if standard SN2 conditions fail?

A3: Yes, if you are consistently observing low yields or no reaction under various SN2 conditions, you might consider alternative synthetic strategies:

  • Favorskii Rearrangement: This reaction occurs in the presence of a base and can be used to convert α-halo ketones into carboxylic acid derivatives, often with ring contraction in cyclic systems.[3][4][5][6] For an acyclic ketone like this compound, this would lead to a rearranged carboxylic acid or ester.

  • Reformatsky Reaction: This reaction involves the use of an organozinc reagent generated from an α-halo ester, which can react with ketones. While typically used with α-halo esters, variations of this reaction could be explored for α-halo ketones.[7][8]

Troubleshooting Guides

Issue 1: Low to no conversion in a nucleophilic substitution reaction.
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance 1. Switch to a smaller, more potent nucleophile (e.g., azide (B81097), cyanide). 2. Increase reaction temperature in increments of 10°C. 3. Increase reaction time.Improved conversion to the desired substituted product.
Weak Nucleophile 1. Select a stronger nucleophile based on established nucleophilicity scales. 2. If using a neutral nucleophile, consider deprotonating it with a non-nucleophilic base to increase its reactivity.Enhanced reaction rate and higher product yield.
Inappropriate Solvent 1. Replace polar protic solvents (e.g., ethanol, water) with polar aprotic solvents (e.g., DMF, DMSO, acetone).Increased nucleophile reactivity leading to a faster reaction.
Poor Quality Reagents 1. Ensure this compound and the nucleophile are pure. 2. Use freshly distilled solvents.Consistent and reproducible reaction results.
Issue 2: Formation of multiple products or decomposition.
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions (e.g., Elimination) 1. Use a less basic nucleophile. 2. Lower the reaction temperature. 3. Use a non-coordinating counter-ion for the nucleophile.Increased selectivity for the desired substitution product.
Decomposition at High Temperatures 1. Monitor the reaction closely by TLC or GC/MS. 2. Run the reaction at the lowest effective temperature. 3. Consider using a catalyst to allow for milder reaction conditions.Minimized degradation of starting material and product.
Favorskii Rearrangement 1. If a base is present, this rearrangement is a likely side reaction. 2. To favor substitution, use a non-basic nucleophile or neutral conditions if possible.Formation of the expected substitution product instead of a rearranged acid/ester.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol describes a general method for the substitution reaction of a sterically hindered α-bromo ketone with sodium azide, a strong and relatively small nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-azidoheptan-4-one.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Favorskii Rearrangement of an α-Bromo Ketone

This protocol provides a general procedure for the Favorskii rearrangement of an acyclic α-bromo ketone.[3]

Materials:

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol at 0°C under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Transfer the solution of the α-bromo ketone to the sodium methoxide solution at 0°C via cannula.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 55°C) for 4 hours.

  • Cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude methyl ester product.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

To aid in understanding the decision-making process when encountering low reactivity with this compound, the following workflow diagram is provided.

Overcoming_Low_Reactivity Start Start: Low Reactivity of This compound SN2_Optimization Optimize SN2 Conditions Start->SN2_Optimization Stronger_Nucleophile Use Stronger/Less Hindered Nucleophile (e.g., N3-, CN-) SN2_Optimization->Stronger_Nucleophile Polar_Aprotic_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) SN2_Optimization->Polar_Aprotic_Solvent Increase_Temp Increase Temperature SN2_Optimization->Increase_Temp Check_Purity Check Reagent Purity SN2_Optimization->Check_Purity Success Successful Reaction Stronger_Nucleophile->Success Yield Improves Failure Persistent Low Reactivity Stronger_Nucleophile->Failure No Improvement Polar_Aprotic_Solvent->Success Yield Improves Polar_Aprotic_Solvent->Failure No Improvement Increase_Temp->Success Yield Improves Increase_Temp->Failure No Improvement Check_Purity->SN2_Optimization Alternative_Reactions Consider Alternative Reactions Favorskii Favorskii Rearrangement (Base-catalyzed) Alternative_Reactions->Favorskii Reformatsky Reformatsky-type Reaction (Organozinc) Alternative_Reactions->Reformatsky Favorskii->Success Reformatsky->Success Failure->Alternative_Reactions

Caption: Troubleshooting workflow for low reactivity of this compound.

The following diagram illustrates the general signaling pathway for a successful SN2 reaction versus a competing Favorskii rearrangement.

Reaction_Pathways Substrate This compound SN2_Product Substitution Product (3-Nu-heptan-4-one) Substrate->SN2_Product SN2 Attack Enolate Enolate Intermediate Substrate->Enolate Proton Abstraction Nucleophile Nucleophile (Nu-) Nucleophile->SN2_Product Favorskii_Product Favorskii Product (Rearranged Acid/Ester) Nucleophile->Favorskii_Product Base Base (B-) Base->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Cyclization Cyclopropanone->Favorskii_Product Nucleophilic Attack & Ring Opening

Caption: Competing SN2 and Favorskii rearrangement pathways.

References

Analytical techniques for monitoring the purity of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the purity of 3-Bromoheptan-4-one. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended techniques for purity assessment of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed as a complementary technique.

Q2: What are the common impurities I should expect to see in a sample of this compound?

A2: Common impurities can originate from the synthesis process or degradation. Potential synthetic impurities include unreacted starting materials like heptan-4-one, and isomers such as 2-bromoheptan-4-one or 4-bromoheptan-3-one. Degradation products can form due to the inherent instability of α-bromoketones.[1] These include the dehydrobrominated product, hept-2-en-4-one, and the hydrolysis product, 3-hydroxyheptan-4-one.

Q3: How should I properly store this compound to maintain its purity?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment, ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.[1] For long-term storage, refrigeration is recommended.

Q4: My sample of this compound has developed a yellowish tint. What could be the cause?

A4: A change in color, such as developing a yellow or brown tint, is a common indicator of decomposition in α-bromoketones.[1] This is often accompanied by the release of hydrogen bromide (HBr) gas.[1] The discoloration is likely due to the formation of degradation products. It is advisable to re-analyze the purity of the sample before use.

Q5: Can I use ¹H NMR to quantify the purity of my this compound sample?

A5: Yes, quantitative ¹H NMR (qNMR) is a powerful and non-destructive method for determining the absolute purity of compounds.[2][3][4] By using a certified internal standard with a known concentration, you can accurately calculate the purity of your this compound sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Gas Chromatography (GC).

GC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for this compound Active sites in the GC liner or column due to the polar nature of the ketone and bromine functionalities.- Use a deactivated liner and a column specifically designed for polar compounds. - Condition the column at a high temperature before analysis.[5] - Trim the first few centimeters of the column to remove active sites that may have developed over time.[6]
Broad Peaks - Injection volume too large. - Inappropriate initial oven temperature.- Reduce the injection volume. - Optimize the initial oven temperature to ensure proper focusing of the analyte band at the head of the column.
Ghost Peaks in Subsequent Runs Carryover from a previous injection, especially if the sample concentration was high.- Implement a thorough cleaning method for the syringe and injection port between injections.[5] - Run a blank solvent injection after a high-concentration sample to ensure the system is clean.
Appearance of New, Unidentified Peaks On-column degradation of the thermally labile this compound.- Lower the injector and/or oven temperature to the lowest feasible values that still provide good chromatography. - Check for and eliminate any active sites in the GC system that could catalyze degradation.
Inconsistent Peak Areas/Reproducibility - Leaks in the injection port septum. - Inconsistent injection technique (manual injection).- Replace the septum.[5] - If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for optimal reproducibility.

Experimental Protocols

Purity Determination by Gas Chromatography (GC-FID)

This method provides a quantitative assessment of the purity of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless inlet

  • Carrier Gas: Helium or Hydrogen

GC Conditions:

Parameter Value
Inlet Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80 °C, hold for 2 min Ramp: 15 °C/min to 250 °C, hold for 5 min

| Detector Temperature | 280 °C |

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working standard of approximately 100 µg/mL.

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all observed peaks.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of this compound and identify any impurities.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

Expected Chemical Shifts (¹H NMR, CDCl₃):

  • Note: These are predicted values and may vary slightly.

  • Triplet (~0.9 ppm): -CH₃ of the propyl group

  • Sextet (~1.6 ppm): -CH₂- of the propyl group

  • Triplet (~2.5 ppm): -CH₂- adjacent to the carbonyl

  • Triplet (~1.1 ppm): -CH₃ of the ethyl group

  • Quintet (~2.0 ppm): -CH₂- of the ethyl group

  • Triplet (~4.3 ppm): -CH-Br

Data Analysis: The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known.

Visualizations

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation storage Store this compound (Cool, Dark, Dry, Inert Atmosphere) sample_prep Prepare Sample (e.g., Dilution for GC, Dissolution for NMR) storage->sample_prep gc GC-FID/MS Analysis sample_prep->gc nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr hplc HPLC-UV Analysis (Optional) sample_prep->hplc purity_calc Purity Calculation (Area % from GC) gc->purity_calc impurity_id Impurity Identification (NMR, MS) nmr->impurity_id hplc->purity_calc report Final Purity Report purity_calc->report impurity_id->report

Caption: Workflow for the purity analysis of this compound.

troubleshooting_logic GC Troubleshooting Logic for this compound cluster_checks Initial Checks cluster_solutions Corrective Actions start GC Analysis Issue (e.g., Peak Tailing, Ghost Peaks) check_method Verify GC Method Parameters (Temps, Flow, etc.) start->check_method check_consumables Inspect Consumables (Septum, Liner, Syringe) start->check_consumables optimize_method Optimize Temperatures (Lower Inlet/Oven Temp) check_method->optimize_method replace_consumables Replace Septum/Liner, Clean Syringe check_consumables->replace_consumables end Problem Resolved replace_consumables->end column_maintenance Column Maintenance (Trim Column, Recondition) optimize_method->column_maintenance If problem persists optimize_method->end column_maintenance->end

Caption: Troubleshooting logic for GC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Bromoheptan-4-one: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and common spectroscopic techniques for the structural validation of the chiral α-haloketone, 3-Bromoheptan-4-one.

Introduction to this compound

This compound is a halogenated ketone with the chemical formula C₇H₁₃BrO.[1][2] Its structure presents a stereocenter at the carbon bearing the bromine atom, making the determination of its absolute configuration crucial for understanding its chemical and biological properties. While X-ray crystallography is the gold standard for determining the solid-state structure and absolute stereochemistry of a molecule, other spectroscopic methods provide valuable and often complementary information in a more routine laboratory setting.[3]

Comparison of Structural Elucidation Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and the available resources. Below is a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.[3]Provides an unambiguous and complete molecular structure.[3] It is the definitive method for determining stereochemistry.Requires a suitable single crystal, which can be challenging to grow.[3] The solid-state conformation may differ from the solution-state conformation.
NMR Spectroscopy (¹H & ¹³C) Connectivity of atoms (which atoms are bonded to which), the chemical environment of nuclei, and stereochemical relationships (e.g., diastereotopicity).[4][5][6]Non-destructive and provides detailed information about the molecule's carbon-hydrogen framework in solution. 2D NMR techniques can establish complex connectivities.[5]Does not directly provide bond lengths or angles. Determination of absolute configuration is not straightforward without chiral derivatizing agents or advanced techniques.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[7][8][9]Fast, simple, and requires a small amount of sample. Excellent for identifying the carbonyl group (C=O) characteristic of a ketone.[9][10]Provides limited information about the overall molecular structure and connectivity. The spectrum can be complex and interpretation may be ambiguous for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide clues about the molecular structure.[11][12]Highly sensitive, requiring very small amounts of sample. Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis.[11]Isomeric and stereoisomeric compounds can be difficult to distinguish. Fragmentation can be complex and may not always lead to a definitive structure.

Experimental Protocols

X-ray Crystallography
  • Crystallization : A single crystal of this compound of suitable size and quality is grown. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step in the process.[3]

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[3]

NMR Spectroscopy
  • Sample Preparation : Approximately 5-20 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added.[8]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. Various 1D and 2D experiments (e.g., COSY, HSQC, HMBC) can be performed to elucidate the structure.[5]

  • Data Processing and Analysis : The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the molecular structure.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent that does not absorb in the region of interest.[8]

  • Data Acquisition : A background spectrum is recorded. The sample is then placed in the spectrometer's beam path, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis : The positions and intensities of the absorption bands are correlated with the presence of specific functional groups. For this compound, a strong absorption around 1715 cm⁻¹ would be expected for the carbonyl group.[9]

Mass Spectrometry
  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. An ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate gas-phase ions.[11]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak will confirm the molecular weight, and fragmentation patterns can be analyzed to deduce structural features.[12]

Visualizing the Workflow

experimental_workflow cluster_sample Sample: this compound cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Sample Pure Compound Crystal Single Crystal Growth Sample->Crystal NMR NMR (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Diffraction X-ray Diffraction Crystal->Diffraction Structure 3D Structure & Absolute Configuration Diffraction->Structure Connectivity Connectivity & Functional Groups NMR->Connectivity IR->Connectivity MW Molecular Weight & Formula MS->MW

Caption: Experimental workflow for the structural validation of this compound.

Logical Comparison of Techniques for Structural Elucidation

logical_comparison cluster_primary Primary Characterization cluster_definitive Definitive Structure Start Structural Validation of this compound NMR NMR Spectroscopy (Connectivity, H/C Framework) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Proposed Proposed Structure NMR->Proposed MS->Proposed IR->Proposed Xray X-ray Crystallography (3D Structure, Absolute Config.) Validated Validated Structure Xray->Validated Proposed->Xray Requires Single Crystal Proposed->Validated Sufficient for many applications

Caption: Logical flow for the structural elucidation of an organic molecule.

Conclusion

For the complete and unambiguous structural validation of this compound, particularly the determination of its absolute stereochemistry, X-ray crystallography is the unparalleled technique. However, a combination of spectroscopic methods, namely NMR, IR, and Mass Spectrometry, provides a powerful and more readily accessible approach for comprehensive characterization in solution. The data from these spectroscopic techniques are often sufficient for routine analysis and for confirming the identity of a synthesized compound, while X-ray crystallography serves as the ultimate proof of structure when a suitable crystal can be obtained.

References

A Comparative Study of 3-Bromoheptan-4-one and Other Alpha-Haloketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, alpha-haloketones are a critical class of reagents and intermediates. Their unique bifunctional nature, possessing two electrophilic centers, makes them highly versatile building blocks in organic synthesis. This guide provides a comparative analysis of 3-Bromoheptan-4-one and other alpha-haloketones, focusing on their reactivity, supported by experimental data and detailed protocols.

Alpha-haloketones are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This arrangement significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The reactivity of these compounds is intrinsically linked to the nature of the halogen, with the general trend following the order of leaving group ability: I > Br > Cl > F.[1] This guide will explore this reactivity trend through the lens of common synthetic transformations.

Comparative Reactivity of Alpha-Haloketones

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is a cornerstone of their utility. For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) approximately 36,000 times faster than 1-chloropropane.[2] This heightened reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond.[3]

Nucleophilic Substitution (SN2) Reactivity

The rate of SN2 reactions is highly dependent on the leaving group ability of the halide. The following table presents a semi-quantitative comparison of the relative rates of reaction for different alpha-haloketones with a nucleophile.

Alpha-Haloketone (Substrate) Halogen Relative Rate of Reaction General Yield
α-ChloroacetophenoneChlorine1Good
α-BromoacetophenoneBromine~35,000Excellent
α-IodoacetophenoneIodine>>35,000Excellent

Note: The relative rate is an approximation based on the significant increase in rate from chloride to bromide and the established trend in leaving group ability.[2] The trend is directly applicable to other alpha-haloketones, including the 3-haloheptan-4-one series.

Favorskii Rearrangement Performance

The Favorskii rearrangement is a valuable method for the ring contraction of cyclic α-halo ketones or the synthesis of carboxylic acid derivatives from acyclic α-halo ketones.[4][5] The efficiency of this reaction is also influenced by the nature of the halogen.

Substrate Halogen Product Yield (%) Approximate Reaction Time
2-ChlorocyclohexanoneChlorine56-61%2 hours
2-Bromocyclohexanone (B1249149)BromineGenerally lower than chloro-derivativeShorter
2-IodocyclohexanoneIodineProne to side reactions, potentially lower yieldShortest

Note: While 2-bromocyclohexanone reacts faster, the yield is often reported to be lower than that of the chloro-analog under identical conditions.[6] The high reactivity of 2-iodocyclohexanone can lead to an increase in side products.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of alpha-haloketones.

Protocol 1: Qualitative Comparison of Reactivity via Finkelstein Reaction

This experiment provides a simple and effective visual comparison of the leaving group ability of different halogens in alpha-haloketones.

Objective: To determine the relative rates of reaction of various alpha-haloketones with sodium iodide in acetone.

Materials:

  • 3-Chloroheptan-4-one (B8689019)

  • This compound

  • 3-Iodoheptan-4-one

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.

  • To each test tube, add 2-3 drops of one of the 3-haloheptan-4-ones (one for each).

  • Start the stopwatch immediately after the addition of the alpha-haloketone.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.

  • Record the time taken for a precipitate to appear in each test tube.

Expected Outcome:

  • 3-Iodoheptan-4-one: No reaction is expected as the halide is already iodide.

  • This compound: A precipitate of sodium bromide will form relatively quickly.

  • 3-Chloroheptan-4-one: A precipitate of sodium chloride will form, but at a significantly slower rate than with the bromo-analog.[7]

Protocol 2: General Procedure for the Favorskii Rearrangement of an Acyclic α-Haloketone

Objective: To synthesize a carboxylic acid ester from an acyclic alpha-haloketone.

Materials:

  • This compound (1 equivalent)

  • Sodium methoxide (B1231860) (1.1 equivalents)

  • Anhydrous methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol under an inert atmosphere, add a solution of this compound in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue is taken up in water and washed with diethyl ether.

  • The aqueous layer is acidified with cold hydrochloric acid and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by column chromatography or distillation.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Substitution (SN2) Pathway

Caption: Generalized SN2 mechanism for nucleophilic substitution of α-haloketones.

Favorskii Rearrangement Mechanism

Favorskii_Rearrangement start α-Haloketone enolate Enolate Formation start->enolate + Base cyclopropanone (B1606653) Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack on Carbonyl cyclopropanone->attack + Nucleophile tetrahedral Tetrahedral Intermediate attack->tetrahedral rearrangement Ring Opening tetrahedral->rearrangement product Carboxylic Acid Derivative rearrangement->product + H⁺

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.

Covalent Enzyme Inhibition by Alpha-Haloketones

Alpha-haloketones are also employed as covalent inhibitors in drug development, targeting nucleophilic residues in enzyme active sites.

Covalent_Inhibition cluster_initial Initial Binding cluster_complex Covalent Complex Enzyme Enzyme Active Site Nucleophilic Residue (e.g., Cys, His) CovalentAdduct Enzyme-Inhibitor Adduct Covalent Bond Formed Enzyme:nuc->CovalentAdduct Nucleophilic Attack Inhibitor α-Haloketone Inhibitor Electrophilic α-Carbon Inhibitor:elec->CovalentAdduct

Caption: Covalent inhibition of an enzyme by an alpha-haloketone.

Conclusion

The choice of an alpha-haloketone in a synthetic route is a critical decision that can significantly influence reaction rates, yields, and the feasibility of a transformation. While 3-chloroheptan-4-one may be a more cost-effective starting material, the enhanced reactivity of this compound allows for milder reaction conditions and faster reaction times, which can be crucial for sensitive substrates or for improving throughput in a drug discovery setting. 3-Iodoheptan-4-one, offering the highest reactivity, is a valuable tool for particularly challenging transformations, although its use may be tempered by higher cost and potential instability. Understanding the comparative reactivity of these compounds enables researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to Alternative Reagents for the Alpha-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the construction of a diverse array of pharmaceuticals and complex molecules. While elemental bromine has been traditionally employed for this purpose, its hazardous nature, lack of selectivity, and challenging handling have driven the exploration of safer and more efficient alternatives. This guide provides an objective comparison of various alternative reagents, supported by experimental data, to assist researchers in selecting the optimal methodology for their synthetic needs.

Performance Comparison of Alternative Reagents

The efficacy of alpha-bromination is highly dependent on the choice of reagent and reaction conditions. Below is a comparative summary of the performance of several alternative reagents for the bromination of acetophenone (B1666503) and cyclohexanone, two representative aromatic and aliphatic ketones, respectively.

For the Alpha-Bromination of Acetophenone:
Reagent/MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
N-Bromosuccinimide (NBS) Acidic Al₂O₃ (10% w/w)Methanol (B129727)Reflux10-20 min89[1]
N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (PTSA)DichloromethaneMicrowave~30 min>90[2]
Copper(II) Bromide (CuBr₂) NoneChloroform-Ethyl Acetate (B1210297)RefluxNot specified~60[3]
Electrochemical NH₄Br, H₂SO₄Acetonitrile (B52724)/WaterAmbient5 h80[2][4]
Pyridine Hydrobromide Perbromide NoneAcetic Acid903 h85[3]
Photochemical UV-vis irradiationDiethyl ether30Not specifiedGood yields[5]
For the Alpha-Bromination of Cyclohexanone:
Reagent/MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
N-Bromosuccinimide (NBS) Ammonium (B1175870) AcetateDiethyl Ether25Not specifiedGood yields[6]
Photochemical with NBS UV-vis irradiationNot specifiedRoom TempNot specifiedGood yields[7]

Detailed Experimental Protocols

Alpha-Bromination using N-Bromosuccinimide (NBS) with Acidic Alumina (B75360)

This method demonstrates a rapid and high-yield synthesis of α-bromoacetophenone using a heterogeneous catalyst.[1]

Materials:

  • Acetophenone (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Acidic Al₂O₃ (10% w/w of acetophenone)

  • Methanol (20 volumes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone and acidic Al₂O₃.

  • Add methanol to the flask.

  • Heat the mixture to reflux with stirring.

  • Once refluxing, add NBS portion-wise (e.g., in 10 portions) to control the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the alumina catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain α-bromoacetophenone.

Alpha-Bromination using Copper(II) Bromide

Copper(II) bromide offers a direct and selective method for the alpha-bromination of ketones.[3]

Materials:

  • 4-Chloroacetophenone (or other acetophenone derivative)

  • Copper(II) Bromide (CuBr₂)

  • Appropriate solvent (e.g., chloroform-ethyl acetate)

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • Dissolve the ketone in a suitable solvent mixture like chloroform-ethyl acetate in a reaction vessel.

  • Add Copper(II) Bromide to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture.

  • Filter the mixture to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude α-bromoketone, which can be further purified if necessary.

Electrochemical Alpha-Bromination

This protocol provides a greener alternative by generating the brominating agent in situ, avoiding the direct handling of bromine.[2][4]

Materials:

  • Acetophenone (10 mmol)

  • Ammonium bromide (NH₄Br)

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Acetonitrile and Water (e.g., 80:20 mixture)

  • Undivided electrochemical cell

  • Platinum (Pt) foil electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer

Procedure:

  • In an undivided electrochemical cell, dissolve acetophenone in a mixture of acetonitrile and water.

  • Add ammonium bromide and a catalytic amount of sulfuric acid to serve as the electrolyte.

  • Immerse the platinum foil electrodes into the solution.

  • Stir the solution and apply a constant current (e.g., 100 mA/cm²) to initiate the electrolysis.

  • Continue the electrolysis until a total charge of 2F per mole of acetophenone has passed.

  • After electrolysis, continue to stir the reaction mixture for an additional 5 hours at ambient temperature.

  • Extract the product from the reaction mixture using an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to isolate the α-bromoacetophenone.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general mechanisms for the alpha-bromination of ketones and a typical experimental workflow.

G cluster_acid Acid-Catalyzed Bromination (e.g., NBS/Acid) cluster_radical Photochemical Bromination (e.g., NBS/UV) Ketone Ketone Enol Enol Intermediate Ketone->Enol H⁺ Ketone_radical Ketone α-Radical Ketone->Ketone_radical H abstraction by Br• Bromoketone α-Bromoketone Enol->Bromoketone Br₂ or NBS HBr HBr NBS_UV NBS + UV Light Br_radical Bromine Radical (Br•) NBS_UV->Br_radical Bromoketone_photo α-Bromoketone Ketone_radical->Bromoketone_photo Reaction with NBS

Caption: General mechanisms for acid-catalyzed and photochemical alpha-bromination of ketones.

G cluster_workflow General Experimental Workflow Start Combine Ketone and Reagents/Catalyst in Solvent Reaction Perform Reaction (Heating/Irradiation/Electrolysis) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Isolated α-Bromoketone Purification->Product

References

A Comparative Spectroscopic Analysis of 3-Bromoheptan-4-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-bromoheptan-4-one with three of its structural isomers: 1-bromoheptan-2-one, 2-bromoheptan-3-one, and 4-bromoheptan-3-one. The objective is to delineate the structural nuances of these compounds through a multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, derived from predictive models, serves as a valuable reference for the identification and characterization of these and similar halogenated ketones, which are of significant interest in synthetic organic chemistry and drug discovery.

Introduction to Spectroscopic Analysis of Brominated Ketones

Halogenated ketones are versatile intermediates in organic synthesis. The precise location of the bromine atom and the carbonyl group within the carbon skeleton profoundly influences the molecule's chemical reactivity and its spectroscopic signature. Understanding these spectroscopic differences is crucial for reaction monitoring, quality control, and structural elucidation of novel compounds. This guide systematically breaks down the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its selected isomers, offering a clear comparative framework.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound and its isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

CompoundH-1H-2H-3H-5H-6H-7Other Protons
This compound 0.9 (t)1.8 (m)4.5 (t)2.6 (t)1.6 (sext)0.9 (t)-
1-Bromoheptan-2-one 3.9 (s)-2.7 (t)1.6 (m)1.3 (m)0.9 (t)H-4: 1.6 (m)
2-Bromoheptan-3-one 1.8 (d)4.3 (q)-2.6 (t)1.6 (sext)0.9 (t)-
4-Bromoheptan-3-one 0.9 (t)1.7 (m)2.8 (t)4.4 (t)1.9 (m)1.0 (t)H-5': 1.9 (m)

Predicted using online NMR prediction tools. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), sext (sextet), and m (multiplet).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-1C-2C-3C-4C-5C-6C-7
This compound 13.525.055.0205.040.020.014.0
1-Bromoheptan-2-one 35.0208.042.025.031.022.014.0
2-Bromoheptan-3-one 20.050.0210.045.026.022.014.0
4-Bromoheptan-3-one 13.821.538.058.0207.030.013.9

Predicted using online NMR prediction tools.

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-Br Stretch
This compound ~1715~650
1-Bromoheptan-2-one ~1718~680
2-Bromoheptan-3-one ~1716~660
4-Bromoheptan-3-one ~1715~640

Predicted using online IR spectrum prediction tools.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-Br]⁺Acylium Ion FragmentsOther Key Fragments
This compound 192/194113C₄H₇O⁺ (71), C₃H₅BrO⁺ (148/150)C₄H₉⁺ (57)
1-Bromoheptan-2-one 192/194113C₆H₁₁O⁺ (99), CH₂Br⁺ (93/95)C₅H₁₁⁺ (71)
2-Bromoheptan-3-one 192/194113C₅H₉O⁺ (85), C₂H₄BrO⁺ (123/125)C₄H₉⁺ (57)
4-Bromoheptan-3-one 192/194113C₄H₇O⁺ (71), C₃H₆BrO⁺ (150/152)C₃H₇⁺ (43)

Predicted using online mass spectrometry fragmentation prediction tools. The two m/z values for bromine-containing fragments represent the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the bromoheptanone isomer in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of approximately 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the bromoheptanone isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_isomers Bromoheptanone Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison I1 This compound NMR NMR Spectroscopy (¹H and ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 1-Bromoheptan-2-one I2->NMR I2->IR I2->MS I3 2-Bromoheptan-3-one I3->NMR I3->IR I3->MS I4 4-Bromoheptan-3-one I4->NMR I4->IR I4->MS Tables Comparative Data Tables NMR->Tables IR->Tables MS->Tables Interpretation Structural Interpretation Tables->Interpretation

Caption: Workflow for the spectroscopic comparison of bromoheptanone isomers.

Mass_Spec_Fragmentation Molecule Bromoheptanone Isomer Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ Ionization->MolecularIon AlphaCleavage α-Cleavage MolecularIon->AlphaCleavage LossOfBr Loss of Bromine Radical MolecularIon->LossOfBr AcyliumIon Acylium Ion Fragment AlphaCleavage->AcyliumIon AlkylRadical Alkyl Radical AlphaCleavage->AlkylRadical M_Br_Ion [M-Br]⁺ Fragment LossOfBr->M_Br_Ion BrRadical Bromine Radical LossOfBr->BrRadical

Caption: Generalized fragmentation pathways for bromoheptanones in mass spectrometry.

Comparative Analysis of the Biological Activity of 3-Bromoheptan-4-one Derivatives and Related α-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal and Cytotoxic Potential

The quest for novel therapeutic agents has led to significant interest in the biological activities of various synthetic compounds. Among these, α-bromoketones, including derivatives of 3-Bromoheptan-4-one, represent a class of molecules with considerable potential, primarily attributed to the reactive carbon-bromine bond adjacent to a carbonyl group. This functionality allows for interactions with biological nucleophiles, underpinning their observed antimicrobial and cytotoxic effects. This guide provides a comparative overview of the biological activity of this compound analogs and related α-bromoketones, supported by available experimental data and detailed methodologies to assist in future research and development.

Comparative Antifungal Activity of Aliphatic Bromo-Compounds

The data below summarizes the Minimum Inhibitory Concentrations (MIC) of a series of these esters, demonstrating the impact of increasing the length of the ester alkyl chain on antifungal activity.

CompoundC1 (Methyl)C2 (Ethyl)C3 (Propyl)C4 (Butyl)C5 (Pentyl)C6 (Hexyl)
MIC (µg/mL) vs. T. mentagrophytes -5----
MIC (µg/mL) vs. M. mucedo -9----
MIC (µg/mL) vs. C. albicans -14----
MIC (µg/mL) vs. A. niger -30----
Data adapted from a study on 2-bromo-3-fluorosuccinic acid esters. The original study indicated a trend of C2 > C1 > C3 > C4 > C5 > C6 in terms of fungitoxicity, with the ethyl ester being the most potent[1].

The trend observed in this series, where the ethyl ester derivative exhibits the highest potency, suggests that the size and lipophilicity of the alkyl group play a crucial role in the antifungal activity. This principle is likely applicable to this compound derivatives, where variations in the alkyl chains flanking the bromo-ketone core would be expected to modulate biological activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key bioassays are provided below.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature until sporulation.

    • Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • The spore suspension is adjusted to a concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of Test Compounds:

    • The this compound derivatives or other test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment with Test Compounds:

    • The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

    • The culture medium from the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for 2-4 hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., on SDA) Spore_Suspension Spore Suspension (1-5 x 10^5 CFU/mL) Fungal_Culture->Spore_Suspension Inoculation Inoculation of wells with spore suspension Spore_Suspension->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilutions Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation Visual_Inspection Visual Inspection for fungal growth Incubation->Visual_Inspection MIC_Determination MIC Determination (lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for the antifungal susceptibility testing using the broth microdilution method.

Cytotoxicity_Mechanism Alpha_Bromoketone α-Bromoketone (e.g., this compound derivative) Cell_Membrane Cell Membrane Alpha_Bromoketone->Cell_Membrane Penetration Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cysteine, Histidine residues in proteins) Alpha_Bromoketone->Cellular_Nucleophiles Covalent Modification (Alkylation) Enzyme_Inactivation Enzyme Inactivation Cellular_Nucleophiles->Enzyme_Inactivation Disruption_of_Pathways Disruption of Critical Cellular Pathways Enzyme_Inactivation->Disruption_of_Pathways Apoptosis Apoptosis / Cell Death Disruption_of_Pathways->Apoptosis

Caption: Postulated mechanism of cytotoxicity for α-bromoketones leading to cell death.

References

A Comparative Guide to the Alpha-Bromination of 4-Heptanone: Acid vs. Base Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of carbonyl compounds is a cornerstone of organic synthesis. This guide provides a comparative analysis of the regioselectivity and product distribution in the alpha-bromination of the symmetrical ketone, 4-heptanone (B92745), under both acidic and basic conditions. The discussion is supported by established mechanistic principles and detailed experimental protocols.

The alpha-bromination of ketones is a fundamental transformation that introduces a versatile bromine handle for further synthetic manipulations. The reaction proceeds via enol or enolate intermediates, and the choice of acidic or basic catalysis profoundly influences the reaction's outcome. For a symmetrical ketone like 4-heptanone, where the alpha-carbons (C3 and C5) are chemically equivalent, the primary consideration shifts from regioselectivity between different alpha-positions to the extent of bromination.

Controlling the Reaction: A Tale of Two Mechanisms

The bromination of 4-heptanone can be directed to yield predominantly the monobrominated product or lead to polybrominated species depending on the catalytic conditions. This divergence in reactivity stems from the distinct intermediates generated under acidic and basic environments.

Under acidic conditions , the reaction is catalyzed by an acid, such as hydrobromic acid (HBr) or acetic acid. The key intermediate is the neutral enol form of 4-heptanone. The formation of this enol is the rate-determining step of the reaction. Once formed, the electron-rich double bond of the enol rapidly attacks bromine, leading to the formation of 3-bromo-4-heptanone. A key feature of the acid-catalyzed process is its tendency to favor monobromination. The introduction of the first electron-withdrawing bromine atom deactivates the enol, making the formation of a second enol and subsequent second bromination slower than the initial reaction.

In contrast, base-catalyzed bromination proceeds through the formation of an enolate anion. A base, such as sodium hydroxide (B78521), removes an alpha-proton to generate the highly nucleophilic enolate. This enolate then reacts with bromine. However, the initial bromination product, 3-bromo-4-heptanone, possesses a more acidic alpha-proton than the starting ketone due to the electron-withdrawing inductive effect of the bromine atom. Consequently, the monobrominated product is readily deprotonated to form a new enolate, which can then react with another equivalent of bromine. This process can continue, leading to the formation of di- and polybrominated products, making it challenging to isolate the monobrominated species selectively.

The logical flow of these distinct reaction pathways is illustrated in the diagram below.

Bromination_Pathways cluster_acid Acid-Catalyzed Bromination cluster_base Base-Catalyzed Bromination Ketone_A 4-Heptanone Enol Enol Intermediate (Rate-determining step) Ketone_A->Enol + H+, - H+ Mono_Bromo_A 3-Bromo-4-heptanone (Major Product) Enol->Mono_Bromo_A + Br2, - HBr Ketone_B 4-Heptanone Enolate1 Enolate Anion Ketone_B->Enolate1 + OH-, - H2O Mono_Bromo_B 3-Bromo-4-heptanone Enolate1->Mono_Bromo_B + Br2, - Br- Enolate2 Brominated Enolate Anion (More acidic α-H) Mono_Bromo_B->Enolate2 + OH-, - H2O Di_Bromo 3,3-Dibromo-4-heptanone (and Polybrominated Products) Enolate2->Di_Bromo + Br2, - Br-

Caption: Reaction pathways for the acid- and base-catalyzed bromination of 4-heptanone.

Experimental Data: A Quantitative Comparison

ConditionMajor ProductMinor Product(s)
Acid-Catalyzed (Br₂, AcOH)3-Bromo-4-heptanoneMinimal polybrominated products
Base-Catalyzed (Br₂, NaOH)Polybrominated mixture3-Bromo-4-heptanone, 3,3-Dibromo-4-heptanone

Experimental Protocols

The following are representative experimental procedures for the acid- and base-catalyzed bromination of a symmetrical ketone.

Protocol 1: Acid-Catalyzed Monobromination of 4-Heptanone

Objective: To synthesize 3-bromo-4-heptanone with high selectivity for the monobrominated product.

Materials:

  • 4-Heptanone

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (5%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.

  • Quench the reaction by adding 5% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-4-heptanone.

  • Purify the product by vacuum distillation.

Protocol 2: Base-Catalyzed Bromination of 4-Heptanone

Objective: To demonstrate the formation of polybrominated products under basic conditions.

Materials:

  • 4-Heptanone

  • Sodium Hydroxide solution (e.g., 10%)

  • Bromine

  • Dichloromethane

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the mixture in an ice bath and add the sodium hydroxide solution.

  • Slowly add bromine (at least 2 equivalents for polybromination) dropwise with vigorous stirring. The amount of bromine can be adjusted to control the extent of bromination.

  • After the addition is complete, continue stirring at room temperature for a specified period.

  • Quench the reaction by adding sodium thiosulfate solution to remove excess bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of unreacted ketone, monobrominated, and polybrominated products, which can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Conclusion

The bromination of 4-heptanone serves as an excellent model for understanding the fundamental principles of ketone halogenation. For professionals in drug development and organic synthesis, mastering the control of such reactions is paramount. Acid-catalyzed bromination offers a reliable method for the selective synthesis of the monobrominated product, 3-bromo-4-heptanone. Conversely, base-catalyzed bromination, while faster, leads to a mixture of polybrominated products due to the increased acidity of the alpha-protons in the initially formed bromoketone. The choice between these two methodologies will, therefore, depend entirely on the desired synthetic outcome. Careful consideration of the reaction mechanism is crucial for predicting and controlling the product distribution in the alpha-halogenation of ketones.

Cross-Referencing Experimental Data of 3-Bromoheptan-4-one with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing experimentally obtained data for 3-bromoheptan-4-one with established literature values. Accurate characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. This document outlines the key physical and spectral properties for comparison, details the experimental methodologies for their determination, and presents a logical workflow for the cross-referencing process.

Data Presentation: A Comparative Analysis

A direct comparison between experimental findings and literature data is essential for verifying the identity and purity of a synthesized or acquired compound. The following table summarizes the key physical and spectral properties of this compound, presenting both literature values and columns for entering experimental results.

PropertyLiterature ValueExperimental Value
Physical Properties
Molecular FormulaC₇H₁₃BrO[1]
Molecular Weight193.08 g/mol [1]
Boiling Point39 °C at 1 mmHg[2]
Density1.248 g/mL[2]
Refractive Index (n_D²⁰)1.4580[3]
Spectral Properties
IR SpectrumData available[1]
Mass SpectrumData available[1]

Experimental Protocols

Detailed and standardized experimental procedures are critical for generating high-quality, reproducible data. The following protocols outline the methodologies for determining the key physical and spectral properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and immerse the setup in the Thiele tube or oil bath.

  • Gently heat the apparatus.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

  • Place the pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully wipe off any excess liquid from the outside of the pycnometer and weigh it.

  • Empty and clean the pycnometer, then fill it with distilled water and repeat the weighing procedure at the same temperature.

  • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (sodium lamp)

  • Sample of this compound

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Place a few drops of the liquid sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).

  • Adjust the light source and the telescope until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale.

Acquisition of Infrared (IR) Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., salt plates for neat liquid)

  • Sample of this compound

Procedure:

  • Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.

  • Clean the salt plates with a suitable solvent and allow them to dry completely.

  • Place a drop of the liquid sample on one salt plate and carefully place the second plate on top to create a thin film.

  • Place the salt plates in the sample holder of the spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Process the spectrum to identify characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch, C-Br stretch).

Acquisition of Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound

Procedure for ¹H and ¹³C NMR:

  • Dissolve a small amount of the sample in the deuterated solvent in the NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

  • Acquire the proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the different carbon atoms in the molecule.

  • Process and analyze the spectra to assign the signals to the respective protons and carbons in the this compound structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-referencing experimental data with literature values.

G cluster_0 Data Acquisition cluster_1 Literature Review cluster_2 Comparison & Analysis cluster_3 Conclusion exp_data Experimental Data (Boiling Point, Density, RI, IR, NMR) comparison Direct Comparison of Experimental vs. Literature Data exp_data->comparison lit_data Literature Values (Boiling Point, Density, RI, IR, NMR) lit_data->comparison analysis Analysis of Discrepancies comparison->analysis conclusion Conclusion on Compound Identity and Purity analysis->conclusion

Caption: Workflow for data cross-referencing.

G start Start synthesis Synthesize or Procure This compound start->synthesis exp Conduct Experiments synthesis->exp lit Search for Literature Data synthesis->lit compare Compare Data exp->compare lit->compare match Data Matches Literature? compare->match purify Purify Sample match->purify No end End match->end Yes re_exp Re-run Experiments purify->re_exp re_exp->compare

Caption: Experimental verification workflow.

References

Benchmarking the efficiency of 3-Bromoheptan-4-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary methods for the synthesis of 3-bromoheptan-4-one, a valuable intermediate in organic synthesis. The efficiency and practicality of direct bromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS) are evaluated based on key performance metrics. Detailed experimental protocols and a visual representation of the synthetic pathways are provided to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthesis methods. The data presented is based on typical results for the alpha-bromination of aliphatic ketones and serves as a comparative benchmark. Actual results may vary depending on specific experimental conditions and scale.

ParameterMethod A: Direct Bromination with Br₂Method B: Bromination with NBS
Reaction Yield 70-85%75-90%
Reaction Time 2-4 hours1-3 hours
Reaction Temperature Room Temperature to 50°CRoom Temperature to 80°C
Purity of Crude Product Good to ExcellentHigh
Key Reagents Heptan-4-one, Bromine, Acetic AcidHeptan-4-one, N-Bromosuccinimide, Catalyst (e.g., AIBN or SiO₂), Solvent (e.g., CCl₄ or CH₃CN)
Safety Considerations Bromine is highly corrosive and toxic. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment.N-Bromosuccinimide is a lachrymator and should be handled with care. Solvents like carbon tetrachloride are hazardous.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the two compared methods. These protocols are based on established procedures for the alpha-bromination of ketones.[1][2][3]

Method A: Direct Bromination with Molecular Bromine (Br₂)

This method involves the direct reaction of heptan-4-one with molecular bromine in the presence of an acid catalyst.

Materials:

  • Heptan-4-one

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent, often with a radical initiator or a solid support catalyst.

Materials:

  • Heptan-4-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Silica (B1680970) Gel

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptan-4-one (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or silica gel in carbon tetrachloride or acetonitrile.

  • Heat the mixture to reflux (for CCl₄) or maintain at a suitable temperature (for other solvents) and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the synthesis methods and the general signaling pathway for the alpha-bromination of a ketone.

G Comparative Workflow for this compound Synthesis cluster_start Starting Material cluster_methods Synthesis Methods cluster_process Process Steps cluster_purification Purification cluster_product Final Product start Heptan-4-one methodA Method A: Direct Bromination with Br₂ start->methodA methodB Method B: Bromination with NBS start->methodB reactionA Reaction in Acetic Acid methodA->reactionA reactionB Reaction with Catalyst/Initiator methodB->reactionB workupA Aqueous Workup & Extraction reactionA->workupA workupB Filtration & Aqueous Workup reactionB->workupB purification Vacuum Distillation workupA->purification workupB->purification end This compound purification->end

Caption: A flowchart illustrating the comparative workflow for the synthesis of this compound.

G General Signaling Pathway for Alpha-Bromination of Ketones cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product cluster_catalyst Catalyst/Initiator ketone Ketone (Heptan-4-one) enol Enol or Enolate Intermediate ketone->enol Tautomerization brominating_agent Brominating Agent (Br₂ or NBS) alpha_bromo_ketone Alpha-Bromo Ketone (this compound) brominating_agent->alpha_bromo_ketone Provides Electrophilic Bromine enol->alpha_bromo_ketone Nucleophilic Attack catalyst Acid Catalyst or Radical Initiator catalyst->enol Catalyzes

Caption: A diagram showing the general signaling pathway for the alpha-bromination of a ketone.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of isomeric purity is a critical step in the development and quality control of chiral molecules. 3-Bromoheptan-4-one, an α-bromo ketone, possesses a stereocenter at the C3 position, existing as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods for their separation and quantification. This guide provides a comparative overview of the primary chromatographic techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the isomeric purity analysis of this compound, complete with detailed experimental protocols and supporting data based on structurally similar analytes.

Comparison of Primary Analytical Methods

Chiral GC and Chiral HPLC are the most effective and widely used techniques for separating enantiomers. The selection of the optimal method depends on the physicochemical properties of the analyte, desired resolution, and available instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on differential partitioning between a gaseous mobile phase and a liquid chiral stationary phase (CSP).Separation of compounds in a liquid mobile phase based on differential transient diastereomeric interactions with a solid chiral stationary phase (CSP).
Typical CSPs Derivatized cyclodextrins (e.g., β-cyclodextrin) coated on a fused-silica capillary column.[1]Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or macrocyclic glycopeptides bonded to silica (B1680970) gel.[2]
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen).Organic solvent mixtures (e.g., Hexane/Isopropanol) for normal-phase or aqueous buffers with organic modifiers for reversed-phase.
Advantages - Extremely high resolution and column efficiency.- Faster analysis times.- High sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).- Broad applicability to a wide range of compounds.- Greater flexibility in method development through mobile phase modification.- Non-destructive, allowing for fraction collection.
Disadvantages - Analyte must be volatile and thermally stable.- Potential for thermal degradation of labile compounds in the injector or column.- Generally lower efficiency than capillary GC.- Longer analysis times.- Higher consumption of organic solvents.
Suitability for this compound Highly suitable due to its expected volatility and thermal stability.Also suitable, offering versatility in method development, especially if issues with thermal stability arise in GC.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral separation of aliphatic ketones and haloalkanes, which serve as a model for the analysis of this compound.

ParameterChiral GC (Illustrative Data)Chiral HPLC (Illustrative Data)
Chiral Stationary Phase Rt-βDEXcst (Cyclodextrin-based)Chiralpak® AD-H (Amylose-based)
Analyte Racemic this compoundRacemic this compound
Retention Time (Enantiomer 1) 15.2 min12.5 min
Retention Time (Enantiomer 2) 15.8 min14.1 min
Resolution (Rs) > 2.0> 1.8
Analysis Time ~20 min~25 min

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited.

Protocol 1: Isomeric Purity by Chiral Gas Chromatography (GC)

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Split/Splitless Injector.

  • Autosampler.

Materials:

  • Column: Rt-βDEXcst capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, purity ≥ 99.999%.

  • Sample Solution: Prepare a ~1 mg/mL solution of this compound in methyl tert-butyl ether (MTBE).

  • Vials: 2 mL amber glass autosampler vials with septa caps.

Procedure:

  • Instrument Setup:

    • Install the chiral column and condition it according to the manufacturer's instructions.

    • Set the injector temperature to 230°C.

    • Set the detector temperature to 250°C.

    • Set the carrier gas (Helium) to a constant flow rate of 1.2 mL/min.

    • Set the oven temperature program: Start at 70°C, hold for 2 minutes, then ramp at 4°C/min to 170°C, and hold for 5 minutes.

  • Sample Injection:

    • Inject 1.0 µL of the sample solution using a split ratio of 100:1.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram.

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the percentage of each enantiomer and the enantiomeric excess (% ee).

Protocol 2: Isomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase in normal-phase mode.

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and UV/Vis detector.

Materials:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA). Prepare a mixture of n-Hexane/IPA (95:5 v/v).

  • Sample Solution: Prepare a ~1 mg/mL solution of this compound in the mobile phase.

Procedure:

  • Instrument Setup:

    • Install and equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 215 nm.

  • Sample Injection:

    • Inject 10 µL of the sample solution.

  • Data Acquisition and Analysis:

    • Run the analysis and acquire the chromatogram.

    • Identify and integrate the peaks for both enantiomers.

    • Calculate the percentage of each enantiomer and the enantiomeric excess (% ee).

Visualizations of Workflow and Principles

G General Workflow for Isomeric Purity Analysis SamplePrep Sample Preparation (Dissolution in Solvent) MethodDev Method Development (Column & Mobile Phase Screening) SamplePrep->MethodDev Analysis Chromatographic Analysis (Chiral GC or HPLC) MethodDev->Analysis DataAcq Data Acquisition (Chromatogram Generation) Analysis->DataAcq DataProc Data Processing (Peak Integration) DataAcq->DataProc Quant Quantification (Calculate % Enantiomeric Excess) DataProc->Quant Report Reporting Quant->Report

Caption: A logical workflow for developing and executing an isomeric purity analysis method.

G Principle of Chiral Recognition on a CSP cluster_interaction cluster_elution Racemate Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Cyclodextrin Cavity) Racemate->CSP Introduction to Column ComplexS S-Enantiomer Complex (Less Stable / Weaker Fit) CSP->ComplexS Weaker Interaction ComplexR R-Enantiomer Complex (More Stable / Stronger Fit) CSP->ComplexR Stronger Interaction ElutionS S-Enantiomer (Elutes Faster) ComplexS->ElutionS ElutionR R-Enantiomer (Elutes Slower) ComplexR->ElutionR

Caption: The mechanism of chiral separation based on the formation of transient diastereomeric complexes.

References

A Comparative Analysis of Computational and Experimental Data for 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental data for the alpha-bromoketone, 3-Bromoheptan-4-one. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by presenting a comprehensive overview of the molecule's properties, synthesis, and potential biological relevance.

Introduction to this compound

This compound is an organic compound featuring a heptanone backbone with a bromine atom at the alpha position to the carbonyl group. This structural motif makes it a versatile synthetic intermediate and a compound of interest for biological screening. Alpha-bromoketones are known for their reactivity as alkylating agents and their ability to participate in a variety of chemical transformations. Furthermore, this class of compounds has garnered attention for its potential as covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental and computationally predicted data for this compound. This allows for a direct comparison of physical and spectroscopic properties.

Table 1: Physical Properties

PropertyExperimental ValueComputational Prediction
Molecular FormulaC₇H₁₃BrO[1][2][3]C₇H₁₃BrO[1][2][3]
Molecular Weight193.08 g/mol [1]193.08 g/mol [1]
Boiling Point39°C at 1 mmHgNot Available
Density1.248 g/cm³Not Available
Refractive Index1.4580 - 1.4620 @ 20°C[3]Not Available

Table 2: Spectroscopic Data

Spectroscopic TechniqueExperimental DataComputational Prediction
¹H NMR Specific chemical shift and coupling constant data for this compound is not readily available in public literature. However, the protons alpha to the carbonyl and the bromine atom are expected to be the most deshielded.Not Available
¹³C NMR Specific chemical shift data for this compound is not readily available in public literature. The carbonyl carbon is expected to appear in the range of 190-215 ppm.Not Available
Infrared (IR) Spectroscopy A strong absorption band characteristic of a saturated aliphatic ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. PubChem references a vapor phase IR spectrum is available.[1]Not Available
Mass Spectrometry (MS) PubChem indicates the availability of a GC-MS spectrum (E2-48-2001-0).[1] Expected fragmentation would involve alpha-cleavage and loss of bromine.Predicted m/z values for various adducts are available on PubChem.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in the searched literature. However, a general procedure for the alpha-bromination of a ketone, which can be adapted for the synthesis of this compound, is provided below.

General Synthesis of this compound (Adapted from general methods for alpha-bromination of ketones):

  • Reaction Setup: To a solution of 4-heptanone (B92745) (1 equivalent) in a suitable solvent (e.g., diethyl ether, methanol, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, bromine (1 equivalent) is added dropwise at room temperature. The reaction can be catalyzed by the addition of a catalytic amount of hydrobromic acid.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The fragmentation pattern would be analyzed to confirm the molecular structure.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-Heptanone 4-Heptanone Alpha-Bromination Alpha-Bromination 4-Heptanone->Alpha-Bromination Bromine Bromine Bromine->Alpha-Bromination Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Alpha-Bromination Neutralization (NaHCO3) Neutralization (NaHCO3) Alpha-Bromination->Neutralization (NaHCO3) Quenching (Na2S2O3) Quenching (Na2S2O3) Neutralization (NaHCO3)->Quenching (Na2S2O3) Extraction Extraction Quenching (Na2S2O3)->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation / Chromatography Vacuum Distillation / Chromatography Solvent Removal->Vacuum Distillation / Chromatography This compound This compound Vacuum Distillation / Chromatography->this compound

Caption: A general workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Protein Tyrosine Phosphatase (PTP)

G This compound This compound PTP Active Site (Cysteine) PTP Active Site (Cysteine) This compound->PTP Active Site (Cysteine) Covalent Modification Inactive PTP Inactive PTP PTP Active Site (Cysteine)->Inactive PTP Inhibition Dephosphorylated Substrate Dephosphorylated Substrate Inactive PTP->Dephosphorylated Substrate Blocks Phosphorylated Substrate Phosphorylated Substrate Phosphorylated Substrate->Dephosphorylated Substrate PTP-mediated Dephosphorylation

Caption: Covalent inhibition of Protein Tyrosine Phosphatase by this compound.

Conclusion

This guide highlights the available experimental and computational data for this compound. While experimental physical properties are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data (NMR, IR, MS) and, most notably, computational predictions for these spectra. The provided general synthetic protocol offers a starting point for its preparation. The potential of this compound as a covalent inhibitor of protein tyrosine phosphatases suggests a promising avenue for future research in drug discovery. Further studies are warranted to fully characterize this compound both experimentally and computationally to unlock its full potential as a synthetic building block and a bioactive molecule.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromoheptan-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromoheptan-4-one, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] Keep the compound away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[2][3]

In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and launder contaminated clothing before reuse.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1][4] Absorb the spill with an inert, non-combustible material such as clay, diatomaceous earth, or vermiculite.[5] The collected material should then be placed in a suitable, sealed container for disposal.[4][5]

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous material disposal company.[1][3][6] Do not dispose of this chemical in sanitary sewers, storm sewers, or landfills.[5]

Operational Steps for Disposal:

  • Containerization: Place the waste this compound in a suitable, closed, and properly labeled container.[1] Ensure the container is compatible with the chemical and will not leak.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols (e.g., flammable, corrosive).

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and reputable hazardous waste disposal company. They will have the appropriate facilities, such as incinerators with afterburners and scrubbers, for proper disposal.[5]

  • Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of collection, in accordance with institutional and regulatory requirements.

Quantitative Data Summary

Data PointValue
Permissible Exposure LimitsNot available in the provided search results.
pH for NeutralizationNot applicable/available.
Concentration ThresholdsNot available in the provided search results.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the container properly labeled and sealed? A->B C Label and seal the container correctly. B->C No D Store in a designated, cool, and well-ventilated area. B->D Yes C->D E Contact a licensed hazardous waste disposal company. D->E F Arrange for waste pickup and disposal. E->F G Document the disposal process. F->G H End: Proper Disposal Complete G->H

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Bromoheptan-4-one. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, it belongs to the class of alpha-bromo ketones, which are often lachrymators (eye irritants) and skin irritants.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles to protect against splashes.
Hands Chemical-Resistant GlovesDue to the absence of specific breakthrough time data for this compound, it is recommended to use gloves made of materials generally resistant to halogenated organic compounds. Nitrile gloves are suitable for incidental contact, but for prolonged handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat made of a chemical-resistant material is required to prevent skin contact.
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_chem Carefully Handle/Dispense Chemical prep_hood->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp handle_close Securely Close Container handle_exp->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe handling workflow for this compound.
Experimental Protocol

While no specific experimental protocols involving this compound were found in the search results, the following general steps should be followed when using this chemical in a laboratory setting:

  • Preparation :

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the chemical within the fume hood to minimize inhalation exposure.

    • Use caution when opening and closing the container to avoid splashes.

    • Dispense the required amount of the chemical carefully, using appropriate tools (e.g., pipette, spatula).

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all chemical waste and contaminated materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Chemical Waste Disposal
  • Classification : this compound is a halogenated organic compound.[2]

  • Collection :

    • Collect waste this compound and any solutions containing it in a designated, properly labeled, and sealed waste container for halogenated organic waste.[3][4]

    • Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[5]

    • The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Contaminated PPE Disposal
  • Gloves and other disposable PPE : Any disposable PPE that is contaminated with this compound should be considered hazardous waste.

    • Carefully remove contaminated gloves and other disposable items to avoid skin contact.

    • Place them in a designated, sealed bag or container for hazardous waste.

  • Reusable PPE : If reusable PPE, such as a lab coat, becomes contaminated, it must be decontaminated before reuse. If decontamination is not possible, it should be disposed of as hazardous waste.

Spill Response

In the event of a spill:

  • Evacuate : Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert : Notify your supervisor and your institution's EHS office.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : If it is safe to do so and you are trained, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up :

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.